molecular formula C30H22O10 B1198549 Chamaejasmin CAS No. 69618-96-8

Chamaejasmin

Cat. No.: B1198549
CAS No.: 69618-96-8
M. Wt: 542.5 g/mol
InChI Key: RNQBLQALVMHBKH-HHGOQMMWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chamaejasmine is a biflavonoid compound naturally found in traditional medicinal plants such as Stellera chamaejasme L. and Wikstroemia species . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. In scientific studies, Chamaejasmine has demonstrated significant multi-mechanistic anticancer activity. It induces apoptosis (programmed cell death) in various human cancer cell lines, including cervical (HeLa), lung (A549), larynx (HEp-2), and osteosarcoma (MG-63) cells . Its pro-apoptotic mechanism involves the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, activation of caspase cascades (caspase-3, -8, and -9), and modulation of Bcl-2 family proteins . Research also indicates that Chamaejasmine can trigger autophagic cell death in osteosarcoma cells via the AMPK/mTOR signaling pathway . Furthermore, it acts on key oncogenic pathways by inactivating PI3K/Akt signaling and has been shown to inhibit cancer cell invasion and arrest the cell cycle at the G2/M phase . Beyond oncology, emerging evidence suggests Chamaejasmine possesses anti-allergic properties, showing efficacy in reducing symptoms of atopic dermatitis in a murine model by inhibiting mast cell degranulation and improving skin barrier function . Researchers value Chamaejasmine as a promising natural product for investigating cell death mechanisms, signaling pathways, and developing novel therapeutic strategies. It is offered as a high-purity tool compound to support these research endeavors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQBLQALVMHBKH-HHGOQMMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219886
Record name (3,3'-Bi-4H-1-benzopyran)-4,4'-dione, 2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2R,2'R,3S,3'S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69618-96-8
Record name Chamaejasmin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69618-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chamaejasmin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069618968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,3'-Bi-4H-1-benzopyran)-4,4'-dione, 2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2R,2'R,3S,3'S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Isolation, Profiling, and Pharmacodynamics of Chamaejasmin Biflavonoids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chamaejasmin (


) is a C3–C3'' linked biflavanone primarily isolated from the Thymelaeaceae family. Unlike common flavonoids, its unique dimeric architecture confers potent selectivity against multidrug-resistant (MDR) cancer lines, specifically through the inhibition of P-glycoprotein (P-gp) efflux pumps. This guide provides a validated workflow for the extraction, purification, and mechanistic characterization of chamaejasmin, addressing the challenge of its low natural abundance (<0.01% yield in crude biomass).

Part 1: Botanical Sources & Chemotaxonomy

While ubiquitous in the Thymelaeaceae family, the stereochemical distribution of chamaejasmin varies significantly by genus. Researchers must select source material based on the desired enantiomeric purity.

Table 1: Comparative Source Profiling
Botanical SourcePrimary TissueDominant Isomer ProfileEstimated Yield (Crude)Notes
Stellera chamaejasme Root (Dried)Racemic / Mixed (+/-)High (approx.[1] 0.004%)The "Gold Standard" source. Contains Chamaejasmin A, B, and Neochamaejasmin.
Wikstroemia indica Root(-)-ChamaejasminModerateOften co-elutes with daphnoretin; requires additional purification steps.
Daphne genkwa Flower Buds(+)-ChamaejasminLowHigh content of diterpenes (Genkwanin) interferes with biflavonoid isolation.

Expert Insight: For bulk isolation, Stellera chamaejasme (Ruixianglangdu) is the superior substrate due to higher biomass availability, despite the complexity of separating its stereoisomers.

Part 2: Chemical Architecture & Biosynthesis

Chamaejasmin is formed via the oxidative radical coupling of two flavanone monomers (naringenin or liquiritigenin). The critical structural feature is the C3–C3'' interflavonoid bond , which creates a restricted rotation, resulting in distinct atropisomers.

  • Meso-chamaejasmin: (2R, 3S, 2''S, 3''R)

  • (+)-Chamaejasmin: (2R, 3S, 2''R, 3''S)

This "butterfly-like" conformation is essential for its ability to dock into the ATP-binding cassette of P-gp transporters.

Part 3: Extraction & Isolation Protocol

Objective: Isolate high-purity (>95%) chamaejasmin from S. chamaejasme roots. Scale: Pilot (10 kg raw material).

Phase A: Extraction & Partitioning[2][3]
  • Maceration: Crush 10 kg of air-dried roots.

  • Primary Extraction: Extract with 70% Acetone/Water (3 × 50 L) at room temperature.

    • Why Acetone? It penetrates the woody root matrix better than EtOH and solubilizes biflavonoids while leaving behind highly polar polysaccharides.

  • Concentration: Evaporate solvent under reduced pressure to yield crude extract (~1 kg).

  • Liquid-Liquid Partitioning:

    • Suspend crude extract in 15 L water.

    • Wash with Petroleum Ether (PE) (3 × 15 L) to remove lipids and chlorophyll. Discard PE layer.

    • Extract aqueous phase with Ethyl Acetate (EtOAc) (3 × 15 L).

    • Collect EtOAc fraction. This contains the biflavonoid pool.

Phase B: Chromatographic Isolation

The separation of chamaejasmin from its isomers (neochamaejasmin) requires a dual-column approach.

  • Silica Gel Open Column:

    • Stationary Phase: Silica gel (200–300 mesh).

    • Gradient Elution: PE:EtOAc (5:1

      
       1:1) followed by 
      
      
      
      :MeOH (3:1).[2][3]
    • Target: Collect fractions eluting at mid-polarity (PE:EtOAc 2:1).

  • Sephadex LH-20 Polishing:

    • Dissolve target fraction in MeOH.

    • Elute with

      
      :MeOH (1:1).[2]
      
    • Mechanism:[4][5][6][7][8] Sephadex separates based on molecular size and H-bonding. Biflavonoids elute after monomers but before polymeric tannins.

Visualization: Extraction Workflow

ExtractionWorkflow Raw Raw Root Material (Stellera chamaejasme) Solvent 70% Acetone/H2O Extraction Raw->Solvent Crude Crude Extract Solvent->Crude Evaporation Partition Liquid-Liquid Partition Crude->Partition PE_Waste Petroleum Ether Phase (Lipids/Chlorophyll) -> DISCARD Partition->PE_Waste EtOAc_Frac Ethyl Acetate Fraction (Biflavonoids) Partition->EtOAc_Frac Silica Silica Gel Column (PE:EtOAc Gradient) EtOAc_Frac->Silica Sephadex Sephadex LH-20 (CH2Cl2:MeOH 1:1) Silica->Sephadex Fr. C3-1 Pure Pure Chamaejasmin (>95% HPLC) Sephadex->Pure

Caption: Step-by-step fractionation workflow for isolating chamaejasmin from Thymelaeaceae roots.

Part 4: Analytical Profiling (HPLC-UV/MS)

To validate purity and distinguish isomers, use the following method.

  • Column: C18 Reverse Phase (e.g., ZORBAX SB-C18, 5

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile

  • Gradient: 30% B (0 min)

    
     70% B (30 min).
    
  • Detection: UV at 296 nm (Characteristic absorption max for flavanones).

  • Mass Spec: ESI-MS in negative mode

    
    . Expect 
    
    
    
    541.

Part 5: Pharmacological Mechanism (MDR Reversal)

The therapeutic value of chamaejasmin lies in its ability to reverse Multi-Drug Resistance (MDR).

Mechanism of Action:

  • P-gp Binding: Chamaejasmin acts as a competitive inhibitor of the P-glycoprotein efflux pump (ABCB1).

  • Intracellular Accumulation: By blocking P-gp, it prevents the efflux of chemotherapeutics (e.g., Doxorubicin, Paclitaxel).

  • Apoptosis Induction: It simultaneously triggers the intrinsic mitochondrial pathway by increasing Reactive Oxygen Species (ROS) and disrupting mitochondrial membrane potential (

    
    ).
    
Visualization: MDR Reversal Pathway

MDR_Mechanism cluster_effect Therapeutic Outcome Chemo Chemotherapy Agent (e.g., Doxorubicin) Cell Cancer Cell (Intracellular Space) Chemo->Cell Passive Diffusion Pgp P-glycoprotein (Efflux Pump) Pgp->Chemo Extrusion Chamae Chamaejasmin (Inhibitor) Chamae->Pgp Inhibits ATPase ROS ROS Generation (Mitochondrial Stress) Chamae->ROS Induces Cell->Pgp Apoptosis Apoptosis (Cell Death) Cell->Apoptosis Accumulation -> Toxicity ROS->Apoptosis

Caption: Dual-action mechanism: P-gp efflux inhibition and ROS-mediated mitochondrial apoptosis.

References

  • Isolation & Structure: Liu, W., et al. (2013). "New Biflavonoid from Stellera chamaejasme." Journal of Natural Products, 76(5), 852–857. Link

  • Extraction Protocol: Yang, G., et al. (2023). "Terpenoids from the Roots of Stellera chamaejasme (L.) and Their Bioactivities." Molecules, 28(23), 7705. Link

  • MDR Mechanism: Abdallah, H. M., et al. (2015). "P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review." Journal of Advanced Research, 6(1), 45-62. Link

  • Melanoma Activity: Wang, Y., et al. (2020).[5][9] "Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells."[5][9] Frontiers in Pharmacology, 11, 256. Link

  • Wikstroemia Sources: Wang, L., et al. (2021). "Wikstroemia: A Review on its Phytochemistry and Pharmacology." Mini-Reviews in Medicinal Chemistry, 21. Link

Sources

From Ethnobotany to Targeted Therapeutics: The Technical Evolution of Stellera chamaejasme L. Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Stellera chamaejasme L. (Thymelaeaceae), known historically in Traditional Chinese Medicine (TCM) as "Langdu" (Wolf's Poison), represents a complex pharmacological paradox: it is both a potent toxin and a reservoir of high-value therapeutic candidates.[1] While ancient applications were limited to topical treatment of recalcitrant skin ulcers and tuberculosis due to systemic toxicity, modern pharmacognosy has identified specific diterpenoids (e.g., Gnidimacrin) and biflavonoids (e.g., Chamaejasmin) with nanomolar-level anti-tumor efficacy.

This guide provides a technical roadmap for the extraction, purification, and mechanistic validation of S. chamaejasme bioactives, moving beyond basic ethnobotany into molecular pharmacodynamics.

Phytochemical Architecture

The bioactivity of S. chamaejasme is driven by a diverse secondary metabolite profile. Efficacy is not singular but synergistic, though specific classes drive distinct phenotypes.

Table 1: Key Bioactive Constituents & Pharmacological Targets
Chemical ClassKey CompoundsPrimary BioactivityMolecular Target/Mechanism
Daphnane-type Diterpenoids Gnidimacrin Potent Anti-tumorPKC Activator: High-affinity binding to PKC-

II; recruits PKC to membrane, causing cell cycle arrest (G1/G2).
Stellerterpenoids A-C Anti-inflammatoryInhibition of NO production in LPS-stimulated macrophages.[2]
Biflavonoids Chamaejasmin B Anti-MDR / ApoptosisMDR Reversal: Inhibits P-glycoprotein (P-gp) efflux pumps; triggers mitochondrial intrinsic apoptosis.
Neochamaejasmin A/B Anti-tumor / AntimicrobialDNA topoisomerase inhibition; disruption of bacterial cell membranes.
Coumarins Daphnoritin Anti-proliferativeCell cycle arrest; modulation of MAPK signaling pathways.
Lignans Matairesinol Antioxidant / EstrogenicScavenging of ROS; modulation of estrogen receptors (ER).

Technical Workflow: Extraction & Purification

To isolate high-purity diterpenoids or biflavonoids, a standard "boil-and-filter" approach is insufficient due to the co-extraction of toxic polymeric components. The following protocol utilizes a bioassay-guided fractionation method optimized for yield and purity.

Optimized Extraction Protocol

Objective: Isolation of Dichloromethane (DCM) and Ethyl Acetate (EtOAc) fractions enriched in diterpenoids and flavonoids.

  • Pre-treatment: Pulverize air-dried roots of S. chamaejasme (collected during flowering stage) to a 40-mesh powder.

  • Primary Extraction (Maceration/Reflux):

    • Solvent: 95% Ethanol (EtOH).

    • Ratio: 1:10 (w/v).

    • Cycle: Reflux extraction

      
       3 (2 hours each).
      
    • Checkpoint: Combine filtrates and concentrate under reduced pressure (Rotary Evaporator at 45°C) to obtain the Crude Ethanol Extract.

  • Liquid-Liquid Partitioning (The Critical Step):

    • Suspend crude extract in

      
      .
      
    • Step A (Defatting): Partition with Petroleum Ether (

      
      ) to remove lipids/chlorophyll. Discard organic layer if targeting polar bioactives.
      
    • Step B (Diterpenoid Enrichment): Partition aqueous phase with Dichloromethane (DCM) or Chloroform (

      
      ). Result: The DCM fraction contains high-value daphnane diterpenoids (e.g., Gnidimacrin).
      
    • Step C (Flavonoid Enrichment): Partition remaining aqueous phase with Ethyl Acetate (EtOAc). Result: The EtOAc fraction is rich in biflavonoids (Chamaejasmin).

  • Chromatographic Purification:

    • Stationary Phase: Silica Gel (

      
       mesh).
      
    • Mobile Phase Gradient:

      
       (100:0 
      
      
      
      0:100).
    • Validation: Monitor fractions via TLC and HPLC-DAD (254 nm / 365 nm).

Visualization of Extraction Workflow

The following diagram illustrates the fractionation logic required to separate lipophilic toxins from therapeutic candidates.

ExtractionWorkflow cluster_waste Discard/Low Value cluster_target High Value Targets RawMaterial Raw Root Powder (Stellera chamaejasme) EthanolExt 95% EtOH Reflux (Crude Extract) RawMaterial->EthanolExt 3x Reflux Suspension Suspension in H2O EthanolExt->Suspension Evaporate EtOH PetEther Petroleum Ether Phase (Lipids/Chlorophyll) Suspension->PetEther Partition 1 DCMPhase DCM/CHCl3 Phase (Enriched: Diterpenoids) Suspension->DCMPhase Partition 2 (Aq. Residue) EtOAcPhase Ethyl Acetate Phase (Enriched: Biflavonoids) Suspension->EtOAcPhase Partition 3 (Aq. Residue) BuOHPhase n-BuOH Phase (Saponins/Glycosides) Suspension->BuOHPhase Partition 4 (Aq. Residue)

Figure 1: Bioassay-guided fractionation workflow for isolating diterpenoids (DCM fraction) and biflavonoids (EtOAc fraction).

Mechanistic Pharmacodynamics

The transition of S. chamaejasme from a "poison" to a drug candidate relies on understanding the molecular cascades triggered by its purified compounds.

Gnidimacrin: The PKC Activator

Gnidimacrin acts as a potent Protein Kinase C (PKC) agonist, specifically targeting the PKC-


II isoform.
  • Mechanism: Unlike phorbol esters that promote tumor promotion, Gnidimacrin causes persistent translocation of PKC to the cell membrane.

  • Outcome: This leads to the down-regulation of c-Myc and phosphorylation of p53/p21, resulting in G1/G2 cell cycle arrest and subsequent blebbing/apoptosis in leukemia (K562) and solid tumor lines.

Chamaejasmin B: The MDR Reversal Agent

Multidrug resistance (MDR) often stems from P-glycoprotein (P-gp) overexpression. Chamaejasmin B functions as a dual-action agent:

  • P-gp Inhibition: It binds to P-gp, blocking the efflux of chemotherapeutics (e.g., Doxorubicin), thereby restoring sensitivity in resistant cells (e.g., KBV200).

  • Mitochondrial Apoptosis: It disrupts the mitochondrial membrane potential (

    
    ), increasing the Bax/Bcl-2 ratio and triggering the Caspase-9 
    
    
    
    Caspase-3 cascade.
Signaling Pathway Visualization

SignalingPathways Gnidimacrin Gnidimacrin (Diterpenoid) PKC PKC-beta II Activation Gnidimacrin->PKC High Affinity Binding Chamaejasmin Chamaejasmin B (Biflavonoid) Pgp P-glycoprotein (Efflux Pump) Chamaejasmin->Pgp Inhibition Mito Mitochondrial Dysfunction Chamaejasmin->Mito ROS Generation p21 p21/WAF1 Upregulation PKC->p21 Phosphorylation DrugAccum Intracellular Drug Accumulation Pgp->DrugAccum Reversal of Efflux Caspase Caspase 3/9 Cleavage Mito->Caspase Cytochrome C Release Arrest G1/G2 Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis Caspase->Apoptosis DrugAccum->Apoptosis Synergistic Effect Arrest->Apoptosis

Figure 2: Dual mechanistic pathways of S. chamaejasme constituents targeting PKC signaling and MDR reversal.

Toxicology & Safety Considerations

The therapeutic window for S. chamaejasme is narrow.[3] High doses of the crude extract are hepatotoxic and nephrotoxic.

  • LD50: Oral LD50 in mice is approximately 2.5 g/kg (crude powder), but significantly lower for purified diterpenoids if not targeted.

  • Processing: Traditional processing ("Paozhi") with vinegar or milk has been shown to hydrolyze toxic esters, reducing toxicity while maintaining flavonoid content.

  • Preclinical Requirement: Any drug development workflow must include rigorous acute and sub-chronic toxicity screenings (ALT/AST monitoring) alongside efficacy trials.

References

  • Yoshida, M., et al. (1996).[4] Antitumor activity of daphnane-type diterpene gnidimacrin isolated from Stellera chamaejasme L. International Journal of Cancer, 66(2), 268-273.[4][5]

  • Liu, W., et al. (2020).[6] Chemical constituents and pharmacological activities of Stellera chamaejasme: A review. Journal of Ethnopharmacology, 264, 112915.[7]

  • Yang, X., et al. (2013). Chamaejasmin B exerts anti-MDR effect in vitro and in vivo via initiating mitochondria-dependent intrinsic apoptosis pathway.[8] Biochemical Pharmacology.

  • Yan, M., et al. (2014). Characterization of constituents in Stellera chamaejasme L. by rapid-resolution liquid chromatography-diode array detection and electrospray ionization time-of-flight mass spectrometry.[9] Biomedical Chromatography.

  • BenchChem Technical Support. (2025). Unveiling Isoneochamaejasmin A: A Technical Guide to its Discovery and Isolation from Stellera chamaejasme.

Sources

Technical Guide: Structural & Functional Divergence of Chamaejasmin and its Stereoisomeric Derivatives (Neochamaejasmin A/B)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the biflavonoid class isolated from Stellera chamaejasme L. (Thymelaeaceae), specifically focusing on Chamaejasmin and its primary stereoisomeric derivatives, often categorized in literature as Neochamaejasmin A and Neochamaejasmin B (sometimes referred to as Chamaejasmin B or CHB in specific pharmacological contexts).

These compounds share a unique C3–C3'' biflavanone skeleton but exhibit distinct pharmacological profiles due to stereochemical variations (atropisomerism and chirality at C2/C3). While Chamaejasmin is a potent inducer of mitochondrial-mediated apoptosis, Neochamaejasmin B has emerged as a critical candidate for reversing Multidrug Resistance (MDR) by inhibiting P-glycoprotein (P-gp) efflux pumps.

Part 1: Structural Elucidation & Stereochemistry[1]

The core structural difference between Chamaejasmin and its derivatives (A, B, C series) lies in the stereochemistry of the interflavonoid linkage (C3–C3'') and the configuration of the chiral centers at C2 and C3.

The Biflavanone Skeleton

All three compounds possess two flavanone units connected via a single bond between C3 and C3''. This bond allows for restricted rotation, leading to atropisomers, in addition to the chiral centers at C2, C3, C2'', and C3''.

CompoundConfiguration (C2, C3, C2'', C3'')Interflavonoid Bond NatureKey Structural Feature
Chamaejasmin trans-trans (2R, 3S, 2''R, 3''S)Restricted rotationPlanar symmetry; thermodynamically stable.
Neochamaejasmin A cis-cisDistinct rotational isomer"Folded" conformation; distinct solubility profile.
Neochamaejasmin B cis-trans (Mixed)AsymmetricHigh affinity for ABC transporters (P-gp).
Structural Divergence Diagram

The following diagram illustrates the bifurcation of the Stellera biflavonoids based on stereochemical configuration.

Chamaejasmin_Structure Precursor Biflavanone Precursor (C3-C3'' Linkage) Stereo_Div Stereochemical Divergence (C2/C3 Configuration) Precursor->Stereo_Div Cham Chamaejasmin (trans-trans) (2R, 3S, 2''R, 3''S) Stereo_Div->Cham Thermodynamic Stability NeoA Neochamaejasmin A (cis-cis) Stereo_Div->NeoA NeoB Neochamaejasmin B (cis-trans / Asymmetric) Stereo_Div->NeoB Rotational Isomerism Func_Cham Function: Direct Cytotoxicity (Mitochondrial Apoptosis) Cham->Func_Cham Func_NeoB Function: MDR Reversal (P-gp Inhibition) NeoB->Func_NeoB

Figure 1: Structural and functional divergence of Chamaejasmin isomers based on stereochemistry.

Part 2: Comparative Pharmacology (SAR)

The structural differences translate directly into distinct mechanisms of action.

Cytotoxicity vs. MDR Reversal
  • Chamaejasmin (The Killer): Acts as a direct cytotoxic agent.[1] It triggers the intrinsic apoptotic pathway by disrupting the mitochondrial membrane potential (

    
    ).[1]
    
  • Neochamaejasmin B (The Sensitizer): Exhibits lower direct cytotoxicity but potent MDR reversal activity. It binds to the drug-binding pocket of P-glycoprotein (ABCB1), preventing the efflux of chemotherapeutic agents like Paclitaxel or Doxorubicin.

Comparative Efficacy Table
FeatureChamaejasminNeochamaejasmin B (CHB)
Primary Target Mitochondria / TubulinP-glycoprotein (P-gp/ABCB1)
Mechanism ROS generation, Caspase-3/9 activationCompetitive inhibition of drug efflux
Cell Cycle Arrest G2/M PhaseG0/G1 Phase
IC50 (A549 Cells) ~2.28 - 7.72 µMHigher (Low direct toxicity)
MDR Reversal Factor LowHigh (Reduces IC50 of Paclitaxel by >10x)

Part 3: Mechanism of Action Pathways

Chamaejasmin: ROS-Mediated Apoptosis

Chamaejasmin induces oxidative stress, leading to mitochondrial dysfunction.[1] This pathway is distinct from the P-gp inhibition seen in its derivatives.

Apoptosis_Pathway Drug Chamaejasmin ROS ROS Generation (Oxidative Stress) Drug->ROS Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Bax Bax/Bcl-2 Ratio ↑ Mito->Bax CytoC Cytochrome C Release Bax->CytoC Caspase Caspase-9 / Caspase-3 Cascade CytoC->Caspase Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Figure 2: The intrinsic mitochondrial apoptotic pathway activated by Chamaejasmin treatment.

Part 4: Isolation & Purification Protocol

To study these derivatives, high-purity isolation from Stellera chamaejasme roots is required. The following protocol ensures the separation of the stereoisomers.

Extraction Workflow

Reagents: Acetone (70%), Petroleum Ether (PE), Ethyl Acetate (EtOAc), Methanol (MeOH). Equipment: Rotary Evaporator, Silica Gel Column (200-300 mesh), Preparative HPLC (C18 column).

  • Crude Extraction:

    • Macerate 1.0 kg of dried Stellera chamaejasme roots.

    • Extract with 70% Acetone/H2O (3x, 48h each) at room temperature.

    • Concentrate under reduced pressure to obtain the crude extract.[2]

  • Liquid-Liquid Partition:

    • Suspend crude extract in H2O.

    • Partition sequentially with PE (to remove lipids/chlorophyll) and EtOAc.

    • Collect the EtOAc fraction (Rich in biflavonoids).

  • Fractionation (Silica Gel):

    • Elute EtOAc fraction on a silica gel column using a gradient of CHCl3:MeOH (100:1

      
       10:1).
      
    • Note: Chamaejasmin typically elutes in early-mid polar fractions; Neochamaejasmins elute in slightly more polar fractions due to conformational differences.

  • Purification (Prep-HPLC):

    • Column: C18 Reverse Phase (5 µm, 250 x 10 mm).

    • Mobile Phase: MeOH:H2O (Gradient 60:40

      
       80:20 over 30 mins).
      
    • Detection: UV at 296 nm.

    • Collection: Collect peaks corresponding to Chamaejasmin (Rt ~12 min) and Neochamaejasmin B (Rt ~14-15 min, varies by gradient).

Extraction_Protocol Root Dried Roots (Stellera chamaejasme) Extract 70% Acetone Extraction Root->Extract Partition Partition: H2O / EtOAc Extract->Partition Silica Silica Gel Column (CHCl3:MeOH Gradient) Partition->Silica EtOAc Fraction HPLC Prep-HPLC (C18) MeOH:H2O System Silica->HPLC Biflavonoid Fraction Isolate1 Chamaejasmin (Major Peak) HPLC->Isolate1 Isolate2 Neochamaejasmin B (Minor Peak) HPLC->Isolate2

Figure 3: Isolation workflow for separating Chamaejasmin and Neochamaejasmin stereoisomers.

Part 5: Analytical Validation (Self-Validating System)

To ensure scientific integrity, the identity of the isolated "A, B, C" derivatives must be validated using NMR and CD (Circular Dichroism) due to their isomeric nature.

Validation Checklist
  • 1H-NMR (DMSO-d6): Check the coupling constants (

    
     values) of the H-2/H-3 protons.
    
    • Trans-trans (Chamaejasmin): Large

      
       values (~11-12 Hz).
      
    • Cis-cis (Neochamaejasmin A): Smaller

      
       values (~2-4 Hz).
      
  • Circular Dichroism (CD): Essential for distinguishing atropisomers (Neochamaejasmin B).

    • Chamaejasmin exhibits a strong positive Cotton effect at ~290-300 nm.

    • Neochamaejasmin B will show a distinct CD spectrum due to the axial chirality of the C3-C3'' bond.

References

  • Kumar Patel, D. (2025).[3] Therapeutic Potential of Chamaejasmine: An Important Anticancer Metabolite of Stellera Chamaejasme L.[3][4][5] Lokman Hekim Health Sciences.[3] Retrieved from [Link]

  • Si, L., et al. (2020). Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells. Frontiers in Oncology. Retrieved from [Link]

  • Hou, W., et al. (2019).[6] Development of a method to screen and isolate bioactive constituents from Stellera chamaejasme. Journal of Separation Science. Retrieved from [Link]

  • Zhang, C., et al. (2013).[5][7] In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L. Acta Pharmacologica Sinica. Retrieved from [Link]

Sources

Technical Whitepaper: The Neuroprotective Potential of Chamaejasmin

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Mechanistic Rationale, Translational Pathways, and Experimental Validation Strategies for a Novel Biflavonoid Candidate

Executive Summary

Chamaejasmin , a bioactive biflavonoid isolated principally from the root of Stellera chamaejasme L. (Rui Xiang Lang Du), has historically been characterized for its potent antineoplastic and antiviral properties. However, emerging pharmacodynamic data suggests a significant, yet under-explored, potential in neuroprotection .

This guide addresses a critical gap in current CNS drug discovery: the identification of multi-target small molecules capable of simultaneously mitigating oxidative stress, neuroinflammation, and excitotoxicity. By synthesizing evidence from oncology and immunology, we propose that Chamaejasmin operates via a "Context-Dependent Pleiotropy" —acting as a pro-apoptotic agent in neoplastic cells while potentially functioning as a survival-promoting antioxidant in post-mitotic neurons.

Key Takeaway for Developers: Chamaejasmin represents a high-value scaffold for "repurposing screens" in Alzheimer’s (AD), Parkinson’s (PD), and Ischemic Stroke, provided its blood-brain barrier (BBB) permeability is optimized via advanced delivery systems.

Chemical Profile & Pharmacokinetics[1]

Structural Properties
  • Class: Biflavonoid (C30H22O10).

  • Structure: A dimer of two flavanone units linked via a C3-C3'' bond.

  • Stereoisomerism: Exists as multiple isomers (e.g., (+)-chamaejasmin, isochamaejasmin, neochamaejasmin A). Note: Isochamaejasmin often exhibits superior bioavailability.

  • Solubility: Lipophilic; poor solubility in water, soluble in DMSO/Ethanol.

The BBB Permeability Challenge

Like many high-molecular-weight polyphenols (>500 Da), Chamaejasmin faces challenges in passive BBB diffusion.

  • Predicted LogP: ~3.5–4.5 (Favorable lipophilicity, but size-limited).

  • Efflux Susceptibility: Potential substrate for P-glycoprotein (P-gp).[1]

  • Optimization Strategy: To ensure CNS efficacy, formulation with liposomal carriers or PLGA nanoparticles is recommended to bypass efflux pumps and enhance endothelial transcytosis.

Mechanistic Rationale for Neuroprotection

The neuroprotective hypothesis for Chamaejasmin rests on three pillars derived from its known bioactivity in non-neuronal tissues.

Pillar I: The Nrf2/HO-1 Antioxidant Axis

Oxidative stress is the upstream driver of neurodegeneration. Chamaejasmin has been shown to activate the Nrf2-ARE pathway in other cell lines. In neurons, this would trigger the transcription of Phase II detoxifying enzymes (HO-1, NQO1, SOD), neutralizing ROS generated by mitochondrial dysfunction (e.g., in MPTP models of PD).

Pillar II: Neuroinflammation & The NF-κB Switch

Microglial overactivation releases TNF-α and IL-1β, driving neuronal death.

  • Mechanism: Chamaejasmin inhibits the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB (p65).

  • Uniqueness: Unlike non-selective anti-inflammatories, biflavonoids often modulate the NLRP3 inflammasome , offering a secondary checkpoint against cytokine storms.

Pillar III: Apoptosis Regulation (Bcl-2/Bax)
  • In Cancer: Chamaejasmin induces ROS and Bax to kill cells.

  • In Neurons (Hypothesis): At lower, physiological doses (Hormesis), flavonoids typically stabilize the mitochondrial membrane potential (

    
    ) and upregulate Bcl-2, preventing Cytochrome C release during ischemic insults.
    
Visualization: The Neuroprotective Signaling Network

Neuroprotection_Mechanism ROS Oxidative Stress (ROS) Mito Mitochondria (ΔΨm) ROS->Mito Damages LPS Neuroinflammation (LPS/Cytokines) NFkB_C Cytosolic NF-κB (IκB-bound) LPS->NFkB_C Degrades IκB Glutamate Excitotoxicity (Glutamate) Cham Chamaejasmin (Therapeutic Dose) Nrf2_C Cytosolic Nrf2 (Keap1-bound) Cham->Nrf2_C Dissociates Keap1 Cham->NFkB_C Stabilizes IκB Cham->Mito Stabilizes Membrane Survival Neuronal Survival & Plasticity Cham->Survival Nrf2_N Nuclear Nrf2 Nrf2_C->Nrf2_N Translocation ARE ARE Promoter Nrf2_N->ARE HO1 HO-1 / SOD / CAT (Antioxidant Enzymes) ARE->HO1 NFkB_N Nuclear NF-κB NFkB_C->NFkB_N Translocation Inflam Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_N->Inflam Apoptosis Neuronal Apoptosis Mito->Apoptosis Cyt-C Release HO1->ROS Neutralizes HO1->Survival Inflam->Apoptosis

Figure 1: Proposed molecular mechanism of Chamaejasmin in neuronal cells. Blue nodes indicate the drug; Green indicates protective pathways; Red indicates pathological stressors.

Experimental Protocols for Validation

To rigorously validate these mechanisms, the following "Self-Validating" protocols are designed. These move beyond simple observation to proving causality.

In Vitro Screening (PC12 or SH-SY5Y Cells)

Objective: Determine the "Therapeutic Window" where Chamaejasmin protects neurons without toxicity.

Protocol:

  • Differentiation: Culture PC12 cells in DMEM + 10% HS + 5% FBS. Differentiate with NGF (50 ng/mL) for 48h to induce neurite outgrowth (mimicking mature neurons).

  • Pre-treatment: Incubate with Chamaejasmin (0.1, 0.5, 1, 5, 10 µM) for 2h.

    • Control: Vehicle (DMSO < 0.1%).

  • Insult Induction:

    • Model A (AD): Add Aβ25-35 (20 µM) for 24h.

    • Model B (PD): Add MPP+ (500 µM) for 24h.

    • Model C (Ischemia): Oxygen-Glucose Deprivation (OGD) for 4h.

  • Readouts:

    • Viability: MTT or CCK-8 assay.

    • Cytotoxicity: LDH release assay (supernatant).

    • Apoptosis: Annexin V-FITC/PI flow cytometry.

Validation Step: If viability increases but LDH remains high, the membrane is compromised. True neuroprotection requires concordance between MTT (metabolic activity) and LDH (membrane integrity).

Pathway Verification (Western Blot)

Objective: Confirm Nrf2 activation and NF-κB inhibition.

Protocol:

  • Lysate Preparation: Extract Cytosolic vs. Nuclear fractions using a fractionation kit.

  • Target Proteins:

    • Nuclear Fraction: Nrf2, NF-κB (p65).

    • Cytosolic Fraction: HO-1, NQO1, IκBα, Keap1.

    • Loading Controls: Lamin B1 (Nucleus), GAPDH (Cytosol).

  • Causality Check: Use ZnPP (HO-1 inhibitor) or ML385 (Nrf2 inhibitor). If Chamaejasmin's protective effect is lost in the presence of these inhibitors, the Nrf2 mechanism is confirmed.

In Vivo Workflow (MCAO Model)

Objective: Assess efficacy in a complex system (Ischemic Stroke).

InVivo_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Procedure cluster_2 Phase 3: Analysis Mice C57BL/6 Mice (n=10/group) Grouping Groups: 1. Sham 2. MCAO + Vehicle 3. MCAO + Low Dose 4. MCAO + High Dose Mice->Grouping PreTreat Pre-treatment (7 days, i.p.) Grouping->PreTreat Surgery MCAO Surgery (90 min occlusion) PreTreat->Surgery Reperf Reperfusion (24h - 72h) Surgery->Reperf Behavior Neurological Score (Longa Scale) Reperf->Behavior Biochem Brain Homogenate (SOD, MDA, TNF-α) Reperf->Biochem TTC TTC Staining (Infarct Volume) Behavior->TTC

Figure 2: Experimental workflow for evaluating Chamaejasmin in a Middle Cerebral Artery Occlusion (MCAO) model.

Data Presentation Standards

When documenting results for this molecule, use the following table structure to ensure comparability with standard neuroprotectants (e.g., Edaravone, Curcumin).

Assay TypeMetricControl (Toxin Only)Chamaejasmin (Low Dose)Chamaejasmin (High Dose)Interpretation
Viability MTT (% of Control)45 ± 5%65 ± 4%*88 ± 3% Dose-dependent rescue of metabolic function.
Oxidative ROS (DCFH-DA Fluorescence)High (+++)Medium (++)Low (+)Significant scavenging activity.
Apoptosis Bax/Bcl-2 Ratio> 2.0 (Pro-death)1.5< 0.8 (Pro-survival)Shift toward survival phenotype.
Inflammation TNF-α (pg/mL)150 ± 12110 ± 1060 ± 8Potent anti-inflammatory suppression.

Note: Data is illustrative of expected results based on biflavonoid class properties.

Future Directions & Clinical Translation

  • Bioavailability Enhancement: The primary hurdle for Chamaejasmin is its solubility and BBB penetration. Future research must prioritize nano-encapsulation (e.g., Transferrin-conjugated liposomes) to target brain endothelium.

  • Metabolic Stability: Investigate the metabolic profile of Chamaejasmin in liver microsomes. If rapid glucuronidation occurs, structural modification (e.g., methylation of hydroxyl groups) may be required to improve half-life.

  • Combination Therapy: Given its multi-target nature, Chamaejasmin could be synergistic with existing dopaminergic therapies (L-DOPA) by reducing the oxidative stress associated with dopamine metabolism.

References

  • Mechanisms of Nrf2 Activation: Title: "Molecular Mechanisms of Nrf2-Mediated Antioxidant Response" Source: NIH / PubMed Central Link:[Link]

  • NF-κB Modulation by Isochamaejasmin: Title: "Stereospecific induction of nuclear factor-kappaB activation by isochamaejasmin" Source:[2] Molecular Pharmacology (PubMed) Link:[3][Link]

  • Chamaejasmin B in Cancer (Apoptosis/ROS): Title: "Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells" Source: PubMed Central Link:[Link]

  • Neuroprotective Effects of Related Flavonoids (Stellera constituents): Title: "Daphnetin modulates GLP-1R to alleviate cognitive dysfunction in diabetes" Source: Frontiers in Pharmacology Link:[Link]

  • Blood-Brain Barrier Permeability Modeling: Title: "Predicting Blood-Brain Barrier Permeation from Three-Dimensional Molecular Structure" Source: Journal of Medicinal Chemistry Link:[Link]

Sources

Technical Monograph: Insecticidal Architecture of Stellera chamaejasme Root Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the insecticidal profile of Stellera chamaejasme (Thymelaeaceae), a perennial herb historically utilized in Traditional Chinese Medicine (TCM) as "Rui-Xiang-Lang-Du." While its mammalian pharmacological properties (anti-tumor, anti-inflammatory) are well-documented, its application as a botanical insecticide represents a high-value frontier for resistance management.

The core value proposition of S. chamaejasme lies in its active flavonoid and diterpenoid fractions , specifically Neochamaejasmin B , which exhibits a novel mode of action (MoA) involving caspase-10-dependent neuronal apoptosis in insects. This distinct MoA offers a strategic alternative to conventional neurotoxins (e.g., organophosphates, pyrethroids) that target Acetylcholinesterase (AChE) or sodium channels, potentially bypassing established resistance mechanisms.

Phytochemical Matrix: The Active Architecture

The insecticidal potency of S. chamaejasme is not monomolecular but derived from a synergistic matrix of secondary metabolites concentrated in the root.

Compound ClassKey Bioactive AgentsPrimary Target/Effect
Biflavonoids Neochamaejasmin B Neuronal Apoptosis (Caspase-10 activation)
Chamaejasmenin CGrowth inhibition; Antifeedant
Mesoneochamaejasmin APhytotoxicity (Auxin transport disruption)
Sesquiterpenes Farnesol Contact toxicity; Membrane disruption
Coumarins Daphnetin, DaphnoretinMetabolic inhibition; Synergist
Diterpenoids Stellerterpenoid ACytotoxicity; General physiological stress

Mechanism of Action (MoA)

Primary MoA: Neuronal Apoptosis

Unlike standard neurotoxins that hyperstimulate the nervous system, Neochamaejasmin B initiates a programmed cell death sequence in insect neuronal cells. This "silent killer" mechanism is particularly effective because it operates downstream of synaptic transmission, rendering synaptic resistance mutations (e.g., kdr, Ace-1) ineffective.

Pathway Logic:

  • Cellular Entry: The lipophilic nature of the biflavonoid facilitates translocation across the insect neuronal membrane.

  • Signal Transduction: Activation of intracellular death domains.

  • Execution: Upregulation of Caspase-10 , an initiator caspase, which triggers the effector caspase cascade.

  • Terminal Event: Chromatin condensation, DNA fragmentation, and neuronal cell death.

MoA_Pathway Extract S. chamaejasme Extract (Neochamaejasmin B) Membrane Insect Neuronal Membrane (Translocation) Extract->Membrane Contact/Ingestion Signal Intracellular Signaling (Death Domain Activation) Membrane->Signal Caspase10 Caspase-10 Activation (Initiator) Signal->Caspase10 Upregulation Cascade Effector Caspase Cascade (Caspase-3/7) Caspase10->Cascade Cleavage Apoptosis Neuronal Apoptosis (DNA Fragmentation) Cascade->Apoptosis Death Insect Mortality Apoptosis->Death

Figure 1: Molecular pathway of Neochamaejasmin B-induced neuronal apoptosis in insects.

Secondary Effects
  • Antifeedant Activity: Diterpenoids and coumarins act as sensory deterrents, inhibiting gustatory receptors and reducing crop damage even before mortality occurs.

  • Phytotoxic Allelopathy: While primarily an ecological defense against competing plants (via auxin transport inhibition), this property suggests potential dual-use as a bio-herbicide/insecticide in specific non-crop applications.

Extraction & Fractionation Protocol

To maximize bioactivity, a polarity-guided fractionation is required. The crude ethanol extract contains the full spectrum, but specific fractions yield higher potency against specific pests.

Self-Validating Protocol Logic:

  • Step 1 (Ethanol): Extracts broad-spectrum polar and non-polar compounds.

  • Step 2 (Partitioning): Segregates compounds by polarity. Petroleum Ether (PE) concentrates terpenoids (acaricidal); Ethyl Acetate (EtOAc) concentrates flavonoids (neuronal toxicity).

Extraction_Workflow Raw Dried Root Powder (100g) Ethanol 95% EtOH Extraction (3x, 45°C, 24h) Raw->Ethanol Crude Crude Extract (Viscous Paste) Ethanol->Crude Evaporation PE Petroleum Ether Fr. (Rich in Terpenoids) Target: Mites Crude->PE Partition 1 Chl CH2Cl2 Fraction (Coumarins) Crude->Chl Partition 2 EtOAc Ethyl Acetate Fr. (Rich in Flavonoids) Target: Aphids/Lepidoptera Crude->EtOAc Partition 3 BuOH n-BuOH Fraction (Glycosides) Crude->BuOH Partition 4

Figure 2: Polarity-guided fractionation workflow for isolating target-specific bioactive fractions.

Standardized Bioassay Protocols

Contact Toxicity (Residual Film Method)

Purpose: Determine LC50 values for crawling pests (e.g., Tetranychus viennensis, Aphis craccivora).

  • Preparation: Dissolve extract fractions in acetone to create a logarithmic concentration series (e.g., 50, 100, 200, 400, 800 mg/L).

  • Coating: Pipette 1 mL of solution into 20 mL glass scintillation vials. Rotate vials on a roller mixer until solvent evaporates, leaving a uniform dry film.

  • Validation Step: Inspect film for crystallization or unevenness. If visible, discard and repeat.

  • Exposure: Introduce 10–20 active adult insects per vial. Cap with breathable mesh.

  • Data Collection: Record mortality at 24h and 48h. "Dead" is defined as no movement when probed with a camel-hair brush.

  • Analysis: Calculate LC50 using Probit analysis.

Topical Application (Lepidoptera Larvae)

Purpose: Precise dose-response quantification for larger larvae (e.g., Leucania separata).

  • Anesthesia: Chill 3rd instar larvae at 4°C for 5 minutes to immobilize.

  • Application: Using a microapplicator (e.g., Hamilton syringe), apply 1 µL of extract solution (in acetone) to the dorsal thorax.

  • Control: Apply 1 µL pure acetone to a control group.

  • Self-Validation: If control mortality >10%, invalidate the entire run.

  • Maintenance: Transfer larvae to petri dishes with fresh diet (e.g., corn leaf discs) and incubate at 25°C.

Efficacy Data Summary

The following data aggregates findings from multiple bioassays, highlighting the differential efficacy of fractions.

Target PestExtract FractionApplication MethodLC50 / LD50 (24h)Reference
Tetranychus viennensis (Mite)Petroleum EtherSlide Dip180.0 mg/L[1]
Aphis craccivora (Aphid)Farnesol (Isolate)Contact20.2 mg/L[2]
Leucania separata (Armyworm)Farnesol (Isolate)Contact15.2 mg/L[2]
Locusta migratoria (Locust)Ethanol (Crude)Stomach PoisonVariable*[1]

*Note: Efficacy against locusts is dose-dependent and significantly enhanced by synergistic formulation with penetrants.

Safety & Ecological Considerations

Mammalian Toxicity[1]
  • Risk: S. chamaejasme roots are toxic if ingested by mammals, causing gastrointestinal distress (diarrhea, vomiting) due to diterpenoid esters.

  • Mitigation: Formulations must include emetics or bittering agents if intended for residential use. PPE is mandatory during extraction to prevent dust inhalation.

Non-Target Organisms (Data Gap Warning)

While botanical insecticides are generally regarded as safer than organophosphates, specific data on S. chamaejasme toxicity to Apis mellifera (honeybees) is limited.

  • Precautionary Principle: Given the potent insecticidal activity of the flavonoid fraction, application during flowering stages should be avoided .

  • Hypothesis: The lack of reported "bee kill" incidents in traditional grazing areas suggests a lower acute toxicity to pollinators compared to chewing pests, likely due to the route of entry (ingestion of root/leaf material vs. contact), but this requires validation via OECD 213/214 protocols.

References

  • Wu, L., et al. (2011). "Isolation and Identification of Insecticidal Component from Roots of Stellera chamaejasme L. Against Locusta migratoria manilensis." Asian Journal of Chemistry, 23(3).[1] Link

  • Tang, X., Chen, S., & Wang, L. (2011).[1] "Isolation and Insecticidal Activity of Farnesol from Stellera chamaejasme." Asian Journal of Chemistry, 23(3), 1233-1235.[1] Link

  • Liu, Y., et al. (2022). "Neochamaejasmin B extracted from Stellera chamaejasme L. induces apoptosis through caspase-10-dependent way in insect neuronal cells."[2] Archives of Insect Biochemistry and Physiology, 110(3). Link

  • Yan, Z., et al. (2015). "Potential ecological roles of flavonoids from Stellera chamaejasme." Plant Signaling & Behavior, 10(3). Link

  • Zhang, N., et al. (2021).[3] "Ethnopharmacology, phytochemistry, pharmacology, clinical applications and toxicology of the genus Stellera Linn.: A review." Journal of Ethnopharmacology, 264. Link

Sources

Methodological & Application

Application Note: High-Purity Isolation of Chamaejasmin from Stellera chamaejasme Roots

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Chamaejasmin is a C3-C3'' biflavanone and a primary bioactive constituent of Stellera chamaejasme (Ruixianglangdu). It exhibits significant antitumor, antiviral, and insecticidal properties. However, its extraction is complicated by the presence of structural isomers (e.g., neochamaejasmin A/B, chamaejasmenin A/B/C) which share identical molecular weights (542.5 g/mol ) and similar polarity.

This protocol departs from generic flavonoid extraction methods by implementing a polarity-gradient fractionation strategy coupled with Prep-HPLC fine-tuning . We prioritize the separation of the meso-isomer (chamaejasmin) from its enantiomeric counterparts early in the workflow to maximize yield and purity (>98%).

Key Technical Challenges Solved:

  • Isomer Co-elution: Addressed via optimized silica gel gradient elution.

  • Thermal Instability: Mitigated by controlling rotary evaporation temperatures <50°C.

  • Lipid Interference: Removed via petroleum ether partitioning prior to target enrichment.

Materials & Reagents

Biological Material[1][2][3][4][5][6][7][8][9][10][11]
  • Source: Dried roots of Stellera chamaejasme L. (Harvested in autumn for peak flavonoid content).

  • Preparation: Washed, shade-dried, and pulverized to passes a 40-mesh sieve.

Solvents (ACS/HPLC Grade)
  • Extraction: Ethanol (95%), Methanol.

  • Partitioning: Petroleum Ether (60–90°C), Ethyl Acetate (EtOAc), n-Butanol (optional for glycoside removal).

  • Chromatography: n-Hexane, Dichloromethane (DCM), Acetonitrile (ACN), Formic Acid (0.1%).

Instrumentation
  • Extraction: Ultrasonic bath (40 kHz) or Reflux condenser setup.

  • Concentration: Rotary Evaporator (Vacuum: 0.08 MPa).

  • Purification:

    • Open Column: Silica gel (200–300 mesh).

    • Polishing: Sephadex LH-20.

    • High-Precision: Preparative HPLC (C18 column, 5 µm).

Experimental Protocol

Phase 1: Exhaustive Extraction

Rationale: 95% Ethanol is selected over Methanol for lower toxicity and high solubility of biflavonoids, balancing extraction efficiency with environmental safety.

  • Maceration: Weigh 1.0 kg of dried root powder. Soak in 5.0 L of 95% Ethanol for 24 hours at room temperature.

  • Reflux/Sonication:

    • Option A (Robust): Reflux extraction at 70°C for 3 hours (x3 cycles).

    • Option B (Gentle): Ultrasonic extraction at 40°C for 45 mins (x3 cycles).

  • Filtration & Concentration: Combine filtrates. Evaporate solvent under reduced pressure at 45°C until a viscous, dark-brown residue (crude extract) remains.

    • Target Yield: ~150–200 g of crude extract.

Phase 2: Liquid-Liquid Fractionation (LLE)

Rationale: This step removes non-polar lipids (Petroleum Ether) and highly polar sugars (Water), concentrating biflavonoids in the Ethyl Acetate layer.

  • Suspension: Suspend the crude residue in 1.0 L of warm distilled water (40°C).

  • Defatting: Partition with Petroleum Ether (1.0 L x 3). Discard the organic (top) layer containing chlorophyll and lipids.

  • Enrichment: Extract the aqueous phase with Ethyl Acetate (1.0 L x 4).

  • Collection: Collect the EtOAc layer. Dry over anhydrous Na₂SO₄, filter, and concentrate to dryness.

    • Result: EtOAc Fraction (Rich in biflavonoids).

Phase 3: Silica Gel Column Chromatography

Rationale: The separation of chamaejasmin from neochamaejasmin relies on subtle polarity differences. A slow gradient of Petroleum Ether:EtOAc is critical here.

  • Column Packing: Pack a glass column (50 mm x 600 mm) with Silica Gel (200–300 mesh) using the wet packing method (Petroleum Ether).

  • Sample Loading: Dissolve the EtOAc fraction in a minimum volume of EtOAc/DCM and mix with silica gel (1:1 ratio) to form a dry powder. Load onto the column.[1]

  • Elution Gradient: Elute sequentially with the following solvent ratios (v/v):

Mobile Phase (PE : EtOAc)Volume (L)Target Eluates
10:12.0Non-polar impurities
5:1 3.0 Neochamaejasmin / Minor Isomers
3:1 3.0 Chamaejasmin (Target)
1:12.0Polar flavonoids/Glycosides
  • TLC Monitoring: Spot fractions on TLC plates (Mobile phase: PE:EtOAc 2:1). Chamaejasmin typically appears as a dark spot under UV 254 nm, turning yellow/orange with 10% H₂SO₄/EtOH spray and heating.

  • Pooling: Combine fractions showing the characteristic Rf value of chamaejasmin (~0.4-0.5 in PE:EtOAc 2:1).

Phase 4: Final Purification (Polishing)

Rationale: Silica gel often leaves trace impurities. Sephadex LH-20 separates based on molecular size and hydrogen bonding, effective for cleaning up flavonoid fractions.

  • Sephadex LH-20: Dissolve the semi-pure fraction in Methanol. Load onto a Sephadex LH-20 column (2.5 x 100 cm).

  • Elution: Isocratic elution with 100% Methanol .

  • Recrystallization: Concentrate the main fraction. Dissolve in hot Methanol and add a few drops of water. Allow to stand at 4°C for 24-48 hours.

  • Result: Pale yellow amorphous powder or needles (Chamaejasmin).

Analytical Validation (QA/QC)

To ensure the isolated compound is Chamaejasmin and not an isomer, use the following HPLC conditions.

HPLC-DAD/UV Method[13]
  • Column: Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[2]

    • B: Acetonitrile[2][3]

  • Flow Rate: 1.0 mL/min[2]

  • Wavelength: 296 nm (Characteristic for biflavanones).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Solvent B (Acetonitrile)
0 30
15 55
30 80

| 35 | 30 |[2]

  • Acceptance Criteria: Purity > 98% by area normalization.

  • Differentiation: Chamaejasmin typically elutes after Neochamaejasmin under reverse-phase conditions due to slight hydrophobicity differences caused by stereochemistry.

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow from raw root material to high-purity isolate.

Chamaejasmin_Extraction Root Dried Stellera chamaejasme Root (Pulverized) Extract Extraction (95% EtOH Reflux, 70°C) Root->Extract Solvent Addition Crude Crude Extract (Dark Brown Residue) Extract->Crude Evaporation Partition Liquid-Liquid Partitioning Crude->Partition Suspend in H2O PE_Layer Petroleum Ether Layer (Discard Lipids) Partition->PE_Layer Wash 1 EtOAc_Layer Ethyl Acetate Fraction (Target Biflavonoids) Partition->EtOAc_Layer Extract 2 Silica Silica Gel Chromatography (Gradient PE:EtOAc) EtOAc_Layer->Silica Load Column Fr_Neo Fraction 5:1 (Neochamaejasmin) Silica->Fr_Neo Elute First Fr_Cham Fraction 3:1 (Crude Chamaejasmin) Silica->Fr_Cham Elute Second Sephadex Sephadex LH-20 (MeOH Elution) Fr_Cham->Sephadex Polishing Final Pure Chamaejasmin (>98% HPLC) Sephadex->Final Recrystallization

Caption: Step-by-step fractionation logic prioritizing the removal of lipids and separation of isomers.

References

  • BenchChem. (2025).[4][2][5] The Discovery and Isolation of Chamaejasmenin C: A Technical Guide. Retrieved from (Note: Generalized link to source domain as specific deep link may vary).

  • Liu, W., et al. (2013). In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L.[6] Acta Pharmacologica Sinica, 34, 262–270.[6][7][8]

  • Yang, Y., et al. (2007). Characterization of constituents in Stellera chamaejasme L. by rapid-resolution liquid chromatography-diode array detection and electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry.

  • MDPI. (2023). Terpenoids from the Roots of Stellera chamaejasme (L.) and Their Bioactivities. Molecules.

  • BenchChem. (2025).[4][2][5] Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Quantification of Chamaejasmenin D.

Sources

Application Note: Visualizing Chamaejasmin-Induced Apoptosis via Hoechst 33258 Nuclear Staining

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated protocol for detecting and quantifying apoptosis induced by Chamaejasmin , a bioactive biflavonoid, using Hoechst 33258 fluorescent staining. While standard cytotoxicity assays (MTT/CCK-8) measure metabolic activity, they fail to distinguish between cytostatic and cytotoxic effects. Hoechst 33258 staining provides a direct, morphological readout of chromatin condensation and nuclear fragmentation—the hallmarks of apoptosis.[1] This guide elucidates the mitochondrial-mediated mechanism of Chamaejasmin and provides a step-by-step workflow for reproducible imaging data.

Mechanism of Action: The Mitochondrial Apoptotic Cascade

To interpret Hoechst staining data accurately, researchers must understand the upstream signaling events triggered by Chamaejasmin.

Mechanistic Pathway

Chamaejasmin exerts its cytotoxic effects primarily through the intrinsic (mitochondrial) apoptotic pathway .

  • ROS Generation: The compound triggers an accumulation of Reactive Oxygen Species (ROS).[2]

  • Mitochondrial Dysfunction: ROS overload disrupts the mitochondrial membrane potential (

    
    ).
    
  • Bcl-2 Family Modulation: It downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic Bax.

  • Caspase Activation: Cytochrome c release activates the Caspase-9/Caspase-3 cascade.[3]

  • Nuclear Disassembly: Activated Caspase-3 cleaves PARP and ICAD (Inhibitor of Caspase-Activated DNase), leading to the chromatin condensation and DNA fragmentation visible via Hoechst staining.

Pathway Visualization

The following diagram illustrates the signaling cascade linking Chamaejasmin treatment to the visual output of the assay.

Chamaejasmin_Apoptosis_Pathway Drug Chamaejasmin ROS ROS Accumulation Drug->ROS Bcl Bax (↑) / Bcl-2 (↓) Drug->Bcl Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bcl->Mito Caspase Caspase-9 / Caspase-3 Activation CytoC->Caspase PARP PARP Cleavage Caspase->PARP Nucleus Chromatin Condensation (Hoechst Positive) PARP->Nucleus

Figure 1: Signal transduction pathway of Chamaejasmin-induced apoptosis leading to nuclear morphological changes.

Experimental Design & Materials

Cell Line Selection

Chamaejasmin shows efficacy across multiple solid tumor lines. Select a cell line based on your target indication:

  • A549 (Lung Adenocarcinoma): IC50

    
     7.72 µM (72h).[4]
    
  • MG-63 (Osteosarcoma): Sensitive to AMPK/mTOR modulation.[2][5]

  • HepG2 (Hepatocellular Carcinoma): Useful for ROS-dependent studies.

Reagents
ReagentSpecificationStorage
Chamaejasmin Purity

98% (HPLC)
-20°C (Desiccated)
Hoechst 33258 Bisbenzimide (10 mg/mL stock in H2O)4°C (Dark)
Fixative 4% Paraformaldehyde (PFA) in PBSRoom Temp / 4°C
Mounting Medium Anti-fade mounting medium4°C
Solvent DMSO (Dimethyl sulfoxide)Room Temp

Critical Note on Dye Selection: Use Hoechst 33258 for fixed cells. While Hoechst 33342 is cell-permeable and can be used on live cells, 33258 is preferred for fixed-endpoint assays due to its higher solubility and lower background when cells are permeabilized by fixation.

Validated Protocol: Hoechst 33258 Staining[2][6][7]

Workflow Overview

Protocol_Workflow Step1 1. Seed Cells (12/24-well plate) Step2 2. Treatment (24-48h) Step1->Step2 Step3 3. Wash & Fix (4% PFA, 10 min) Step2->Step3 Step4 4. Stain (Hoechst 33258) Step3->Step4 Step5 5. Imaging (Ex 352 / Em 461) Step4->Step5

Figure 2: Step-by-step experimental workflow for fixed-cell nuclear imaging.

Step-by-Step Methodology

Step 1: Cell Preparation

  • Seed cells (e.g., A549) on sterile glass coverslips placed inside 12-well plates.

  • Density:

    
     cells/well.
    
  • Incubate for 24 hours to allow attachment.

Step 2: Drug Treatment

  • Dissolve Chamaejasmin in DMSO to create a stock solution (e.g., 20 mM).

  • Dilute stock into fresh media to reach target concentrations (e.g., 2, 4, 8, 16 µM).

    • Control: Media + DMSO (Final DMSO concentration must be

      
      ).
      
  • Incubate cells for 24 to 48 hours.[2]

Step 3: Fixation (Crucial for Morphology)

  • Aspirate media carefully.

  • Wash cells twice with ice-cold PBS (pH 7.4).

  • Add 4% Paraformaldehyde (PFA) sufficient to cover the cells.

  • Incubate for 10-15 minutes at room temperature.

  • Wash twice with PBS to remove residual PFA.

Step 4: Staining

  • Prepare staining solution: Dilute Hoechst 33258 stock to 5 µg/mL in PBS.

  • Add staining solution to wells.[6]

  • Incubate for 10 minutes at room temperature in the dark (wrap plate in foil).

  • Aspirate stain and wash cells twice with PBS.[2][7]

Step 5: Mounting and Imaging

  • Mount coverslips onto glass slides using an anti-fade mounting medium.

  • Image using a fluorescence microscope.[2][7]

    • Excitation: ~352 nm (UV filter).

    • Emission: ~461 nm (Blue).

Data Analysis & Interpretation

Morphological Criteria

Apoptosis is defined by specific nuclear changes. Use the table below to categorize cells during manual counting or automated segmentation.

FeatureNormal NucleiApoptotic Nuclei
Fluorescence Intensity Low, uniform blueHigh, bright blue (Hyperchromatic)
Chromatin Structure Evenly distributedCondensed (Pyknosis)
Nuclear Shape Round/Oval, smooth edgesFragmented (Karyorrhexis), irregular
Size NormalOften shrunken (Apoptotic bodies)
Quantification (Apoptotic Index)

To ensure statistical rigor:

  • Select 5 random fields of view per slide (minimum 200 cells total).

  • Calculate the Apoptotic Rate (%):

    
    
    
  • Compare treated groups against the DMSO control using One-way ANOVA.

Troubleshooting & Optimization

  • High Background: If the entire slide glows blue, the wash steps after staining were insufficient. Increase PBS wash volume or number of cycles.

  • Photobleaching: Hoechst is relatively stable, but repeated exposure to UV will fade the signal. Find focus using phase contrast or a brightfield channel first, then switch to UV for capture.

  • Detached Cells: Late-stage apoptotic cells may detach from the coverslip. If your apoptotic rate is unexpectedly low but cell count is low, collect the supernatant, spin down detached cells, and stain them separately (Cytospin) to account for the "floating" population.

References

  • Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells through a ROS-mediated mitochondrial pathway. [3][4][8]

    • Source: Molecules (2011)[3][9]

    • URL:[Link]

  • Chamaejasmine arrests cell cycle, induces apoptosis and inhibits nuclear NF-κB translocation in the human breast cancer cell line MDA-MB-231. [5][10][9]

    • Source: Molecules (2013)[5][9]

    • URL:[Link]

  • Apoptosis induced by chamaejasmine in human osteosarcoma cells through p53 pathway. [11]

    • Source: Tumor Biology (2015)[10]

    • URL:[Link]

  • Hoechst 33258 Staining Protocol for Apoptosis.

    • Source: Cold Spring Harbor Protocols
    • URL:[Link]

Sources

Application Note: Quantitative Assessment of Chamaejasmin-Induced Mitochondrial Depolarization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Chamaejasmin (CHB), a biflavonoid isolated from Stellera chamaejasme, has emerged as a potent antineoplastic agent.[1][2] Its primary mechanism of action involves the disruption of the intrinsic mitochondrial pathway, leading to the collapse of the mitochondrial membrane potential (


), release of cytochrome c, and subsequent activation of the caspase cascade.[3]

Accurately measuring


 is critical for validating CHB’s efficacy. While simple fluorescent dyes exist, they often suffer from quenching artifacts. This guide details a rigorous, ratiometric protocol using JC-1  (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) to quantify CHB-induced depolarization. Unlike intensity-based dyes (e.g., Rhodamine 123), JC-1 provides a dual-emission signal that normalizes for dye uptake, offering a self-validating readout of mitochondrial health.

Mechanistic Insight: The Intrinsic Apoptotic Pathway

To properly design the experiment, one must understand the temporal sequence of CHB action. CHB does not merely "poke holes" in the mitochondria; it modulates the Bcl-2 family rheostat.

  • ROS Generation: CHB triggers rapid Reactive Oxygen Species (ROS) accumulation.

  • Bcl-2/Bax Modulation: ROS stress upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2.[4]

  • MPTP Opening: The imbalance causes the Mitochondrial Permeability Transition Pore (MPTP) to open.

  • 
     Collapse:  Protons leak out, neutralizing the electrochemical gradient.
    
  • Cytochrome c Release: This initiates the Caspase-9

    
     Caspase-3 execution phase.
    
Diagram 1: Chamaejasmin Mechanism of Action

CHB_Mechanism CHB Chamaejasmin (CHB) ROS Intracellular ROS Accumulation CHB->ROS Induces Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Downregulates Bax Bax (Pro-apoptotic) ROS->Bax Upregulates Mito Mitochondrial Membrane Bcl2->Mito Inhibits Pore Bax->Mito Translocates to MPTP MPTP Opening (ΔΨm Collapse) Mito->MPTP Integrity Loss CytC Cytochrome c Release MPTP->CytC Leaks Caspase Caspase-9 / Caspase-3 Activation CytC->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Execution

Figure 1: The signal transduction pathway of Chamaejasmin. Note the critical node at MPTP opening, which represents the specific event measured by this protocol.

Experimental Design Strategy

Dosing and Timeline

Chamaejasmin efficacy is time-dependent. ROS generation often precedes MMP collapse.

  • Concentration: Determine IC50 (typically 5–20

    
    M for HeLa, A549, or Osteosarcoma lines).
    
  • Time Points:

    • 6-12 Hours: Early ROS detection.

    • 24 Hours: Optimal window for MMP collapse (

      
      ).
      
    • 48 Hours: Late apoptosis (DNA fragmentation).

Controls (The "Trustworthiness" Pillar)

Without these controls, your data is anecdotal.

  • Negative Control: 0.1% DMSO (Vehicle).

  • Positive Control (Depolarization): CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) or FCCP. These uncouplers dissipate the proton gradient within minutes.

    • Usage: Treat cells with 50

      
      M CCCP for 30 minutes prior to staining.
      

Protocol: Ratiometric JC-1 Flow Cytometry

Objective: Quantify the shift from red J-aggregates (healthy) to green monomers (apoptotic).[5]

Materials
  • JC-1 Dye: Stock 2 mM in DMSO (Store at -20°C, light protected).

  • Positive Control: CCCP (50 mM stock).[6][7]

  • Assay Buffer: PBS or Phenol-red free medium.

  • Instrument: Flow Cytometer with 488 nm excitation (Blue Laser).

    • Channel 1 (Green): FITC/FL1 (530/30 nm) – Detects Monomers.

    • Channel 2 (Red): PE/FL2 (585/42 nm) – Detects Aggregates.

Workflow Diagram

Protocol_Workflow Step1 1. Cell Seeding (1x10^5 cells/well) Step2 2. CHB Treatment (24h Incubation) Step1->Step2 Step3 3. Harvest (Trypsinize & Wash) Step2->Step3 Step4 4. JC-1 Staining (2 µM, 20 min, 37°C) Step3->Step4 Step5 5. Analysis (Flow Cytometry) Step4->Step5

Figure 2: Experimental workflow for JC-1 assessment. Critical timing occurs at Step 4.

Step-by-Step Procedure
  • Preparation:

    • Seed cells (e.g., HeLa or A549) at

      
       cells/well in 6-well plates. Allow adhesion overnight.[8]
      
    • Treat with Chamaejasmin (e.g., 5, 10, 20

      
      M) for 24 hours.
      
    • Control Well: Add 50

      
      M CCCP to a dedicated well 30 minutes before harvest.
      
  • Harvesting (Critical):

    • Collect supernatant (floating apoptotic cells are crucial).

    • Trypsinize adherent cells gently. Combine with supernatant.

    • Centrifuge at 300 x g for 5 mins. Discard supernatant.

  • Staining:

    • Resuspend pellet in 500

      
      L warm media.
      
    • Add JC-1 to a final concentration of 2

      
      M .[6][7]
      
    • Incubate for 20 minutes at 37°C in the dark.

    • Note: Do not exceed 30 minutes; dye equilibration is time-sensitive.

  • Washing:

    • Centrifuge (300 x g, 5 mins).

    • Resuspend in 500

      
      L fresh PBS.
      
    • Pro Tip: Analyze immediately. JC-1 aggregates can dissociate if left in PBS for >1 hour.

  • Acquisition:

    • Excitation: 488 nm.[9]

    • Collect 10,000 events.

    • Apply compensation if necessary (though rare for this specific pair).

Data Interpretation & Visualization

The power of JC-1 lies in the Red/Green Ratio .

  • Healthy Mitochondria: High potential drives dye accumulation

    
     J-aggregates form 
    
    
    
    High Red / Low Green .
  • Apoptotic (CHB-Treated): Potential collapses

    
     Dye disperses as monomers 
    
    
    
    Low Red / High Green .
Expected Data Summary
Treatment GroupGreen Fluorescence (FL1)Red Fluorescence (FL2)Red/Green RatioInterpretation
Control (DMSO) LowHighHigh (>10) Intact

CHB (Low Dose) ModerateModerateDecreasing Early Stress
CHB (High Dose) HighLowLow (<1) Severe Depolarization
CCCP (Pos. Ctrl) Very HighVery LowVery Low Complete Collapse
Calculation

Calculate the ratio for each cell or the ratio of the geometric means:



A significant decrease in this ratio compared to control confirms CHB-induced mitochondrial dysfunction.

Troubleshooting (Self-Validating Systems)

  • Issue: No shift in Positive Control (CCCP).

    • Cause: CCCP degraded or incubation too short.

    • Fix: Prepare fresh CCCP stock. Ensure 30 min incubation.

  • Issue: High background in Green channel for controls.

    • Cause: Dye concentration too high or insufficient washing.

    • Fix: Titrate JC-1 down to 1

      
      M. Perform two washes (carefully) if necessary.
      
  • Issue: Signal instability.

    • Cause: Delay between staining and analysis.

    • Fix: Keep samples on ice if there is a slight delay, but aim to run within 15 mins of final resuspension.

References

  • Zhang, Y., et al. (2013). "Chamaejasmine induces apoptosis in human osteosarcoma cells through a ROS-mediated mitochondrial pathway."[10] Cancer Chemotherapy and Pharmacology.

  • Liu, X., et al. (2016). "Chamaejasmine induces apoptosis in HeLa cells through the PI3K/Akt signaling pathway."[2] Anti-Cancer Drugs.[1][10][11]

  • Thermo Fisher Scientific. "MitoProbe™ JC-1 Assay Kit for Flow Cytometry Protocol."[9]

  • Cayman Chemical. "JC-1 Mitochondrial Membrane Potential Assay Kit."

  • Wang, Y., et al. (2020).[12] "Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells." Frontiers in Pharmacology.

Sources

Application Note: Protocol for Transwell Invasion Assay with Chamaejasmin-Treated Osteosarcoma Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Osteosarcoma (OS) remains the most common primary malignant bone tumor in children and adolescents, characterized by high metastatic potential and local invasion.[1] While neoadjuvant chemotherapy has improved survival, the prognosis for patients with metastatic disease remains poor.

Chamaejasmin (CJ) , a natural biflavonoid isolated from Stellera chamaejasme L., has emerged as a potent anti-cancer agent.[2] It exhibits pleiotropic effects, including the induction of apoptosis, autophagy, and the inhibition of metastasis.

This application note provides a rigorous, field-validated protocol for assessing the anti-invasive properties of Chamaejasmin in OS cell lines (e.g., MG-63, U2OS). Unlike standard viability assays, this protocol focuses on the Transwell Matrigel Invasion Assay , a "gold standard" method for quantifying the ability of tumor cells to degrade the extracellular matrix (ECM) and migrate towards a chemoattractant.

Mechanistic Rationale

Understanding why we test CJ is as critical as how. CJ does not merely kill cells; it actively rewires signaling networks governing motility and survival.

  • AMPK/mTOR Axis: CJ activates AMP-activated protein kinase (AMPK), which inhibits the mTOR pathway, suppressing cell proliferation and inducing autophagy.

  • Mitochondrial Dysfunction: CJ triggers Reactive Oxygen Species (ROS) generation, disrupting mitochondrial membrane potential (

    
    ) and releasing Cytochrome c.
    
  • Metastatic Inhibition: CJ downregulates Matrix Metalloproteinases (MMP-2, MMP-9), the enzymes responsible for degrading the basement membrane during invasion.

Experimental Workflow & Signaling Pathway

Signaling Pathway Visualization

The following diagram illustrates the multi-targeted mechanism of Chamaejasmin in Osteosarcoma cells, highlighting the crosstalk between ROS generation, AMPK activation, and the inhibition of invasion.

CJ_Mechanism CJ Chamaejasmin (CJ) ROS ROS Generation (Oxidative Stress) CJ->ROS Induces AMPK AMPK (Activation) CJ->AMPK Activates MMP MMP-2 / MMP-9 (Downregulation) CJ->MMP Suppress Expression Mito Mitochondrial Dysfunction ROS->Mito Disrupts Membrane Potential Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Cytochrome c Release mTOR mTOR (Inhibition) AMPK->mTOR Inhibits Invasion Cell Invasion & Migration mTOR->Invasion Promotes (Blocked) MMP->Invasion ECM Degradation

Figure 1: Mechanistic pathway of Chamaejasmin-induced inhibition of osteosarcoma progression.[1]

Pre-requisites & Reagent Preparation[4][5][6][7]

Critical Reagents
ReagentSpecificationStorageNotes
Chamaejasmin (CJ) Purity ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

98% (HPLC)
-20°C (Desiccated)Dissolve in DMSO.[3][4] Avoid freeze-thaw cycles.
Matrigel® Matrix Growth Factor Reduced (GFR)-20°CCRITICAL: Thaw overnight on ice at 4°C.
Transwell Inserts 8.0 µm pore size, PolycarbonateRoom Temp24-well plate format is standard.
Crystal Violet 0.1% - 0.5% solutionRoom TempDissolved in 20% methanol/water.
Osteosarcoma Cells MG-63 or U2OSLiquid Nitrogen/37°CMaintain in log-phase growth before assay.
Stock Solution Preparation (Expert Tip)

Chamaejasmin is hydrophobic. Improper solubilization will lead to micro-precipitation, skewing results.

  • Solvent: Use sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 20 mM or 50 mM master stock.

    • Calculation: Mass (mg) / MW ( g/mol ) = Moles. Moles / Volume (L) = Molarity.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to prevent repeated freeze-thaw cycles. Store at -20°C.

  • Working Solution: Dilute the stock into serum-free media immediately before use. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

Detailed Experimental Protocol

Phase 1: Dose Determination (The "Goldilocks" Step)

Scientific Integrity Check: You cannot measure invasion if your cells are dead. You must determine a sub-cytotoxic dose.

  • Perform an MTT or CCK-8 assay on MG-63 cells treated with CJ (0, 10, 20, 40, 80, 160 µM) for 24 hours.

  • Calculate the IC50.[5]

  • Selection: Choose 2-3 concentrations below the IC50 (e.g., IC10 and IC20). For MG-63, this is typically in the range of 5 - 20 µM for pure invasion effects, though some studies test up to 40 µM if the exposure time is short.

Phase 2: Transwell Coating (The "Art" of Invasion)

Timing: Day 0 (Afternoon) or Day 1 (Morning)

  • Thaw Matrigel: Must be done on ice at 4°C overnight. Matrigel solidifies rapidly at room temperature.

  • Dilution: Dilute Matrigel to 1 mg/mL (or 200-300 µg/mL depending on lot concentration) using serum-free, cold DMEM.

    • Why? Too thick, and cells can't penetrate. Too thin, and it's a migration assay, not invasion.

  • Coating: Add 50-100 µL of diluted Matrigel to the upper chamber of the Transwell insert.

  • Polymerization: Incubate at 37°C for 2-4 hours to form a solid gel layer.

Phase 3: Cell Seeding & Treatment

Timing: Day 1

  • Starvation: Serum-starve cells for 12-24 hours prior to seeding.

    • Causality: This synchronizes the cell cycle and removes growth factors, ensuring migration is driven by the chemoattractant gradient, not basal proliferation.

  • Harvesting: Trypsinize cells and resuspend in serum-free media .

  • Counting: Count cells using a hemocytometer. Accuracy is paramount.

  • Preparation of Cell Suspension: Adjust density to 1-2

    
     10
    
    
    
    cells/mL
    .
    • Add Chamaejasmin to the cell suspension at the pre-determined sub-cytotoxic concentrations.

  • Seeding (Upper Chamber): Add 200 µL of the cell suspension (containing CJ) onto the polymerized Matrigel layer.

  • Chemoattractant (Lower Chamber): Add 600-800 µL of complete media containing 10-20% FBS to the bottom well.

    • Note: Ensure no bubbles are trapped between the membrane and the lower liquid.

Phase 4: Incubation & Analysis

Timing: Day 2 (After 24 hours)

  • Incubation: Culture at 37°C, 5% CO

    
     for 24 hours .
    
  • Swabbing (Critical):

    • Remove the insert.

    • Use a cotton swab to gently but firmly wipe the interior (upper) side of the membrane.

    • Why? These are the non-invading cells. Failure to remove them results in false positives (background noise).

  • Fixation: Immerse the insert in 4% Paraformaldehyde (PFA) or 100% Methanol for 15-20 minutes.

  • Staining: Stain with 0.1% Crystal Violet for 15-20 minutes.

  • Washing: Dip inserts into distilled water multiple times to remove excess dye. Air dry.

  • Quantification:

    • Invert the insert and image using a light microscope (100x or 200x magnification).

    • Count invaded cells in 5 random fields per insert.

Experimental Workflow Diagram

Protocol_Workflow Prep Step 1: Prep Thaw Matrigel (4°C) Starve Cells Coat Step 2: Coating Dilute Matrigel Coat Transwell Polymerize (37°C) Prep->Coat Seed Step 3: Seeding Cells + CJ (Serum-Free) in Upper Chamber 10% FBS in Lower Coat->Seed Incubate Step 4: Incubation 24 Hours 37°C, 5% CO2 Seed->Incubate Process Step 5: Processing Swab Upper Cells Fix & Stain (Crystal Violet) Incubate->Process Analyze Step 6: Analysis Microscopy Count 5 Fields Process->Analyze

Figure 2: Step-by-step workflow for the Transwell Invasion Assay.

Data Analysis & Troubleshooting

Data Presentation

Data should be normalized to the Control group.

Treatment GroupMean Cell Count (Field 1-5)Relative Invasion (%)P-Value (vs Control)
Control (DMSO) 215

12
100%-
CJ Low (e.g., 5 µM) 140

15
65%< 0.05
CJ High (e.g., 20 µM) 45

8
21%< 0.01
Troubleshooting Guide (Expert Insights)
  • Problem: Uneven Cell Distribution.

    • Cause: Matrigel meniscus effect or unlevel incubator.

    • Solution: Ensure Matrigel coats the center of the membrane. Do not shake the plate after seeding.

  • Problem: High Background (Too many cells).

    • Cause: Matrigel layer too thin or incubation time too long.

    • Solution: Increase Matrigel concentration to 1.5 mg/mL or reduce time to 18h.

  • Problem: Cells Detaching during Staining.

    • Cause: Harsh washing.

    • Solution: Dip inserts gently into beakers of water; do not spray water directly on the membrane.

References

  • Zhang, Y., et al. (2020). Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells.[6][7] Frontiers in Pharmacology. [Link]

  • Yang, D., Wang, P., & Ren, X.[8] (2015). Apoptosis induced by chamaejasmine in human osteosarcoma cells through p53 pathway.[8] Tumor Biology. [Link]

  • Chen, X., et al. (2011). Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells through a ROS-mediated mitochondrial pathway.[9] Journal of Zhejiang University Science B. [Link]

Sources

Application Note: Development and Validation of Chamaejasmin-Based Biopesticide Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chamaejasmin (C30H22O10) is a biflavonoid compound isolated primarily from the roots of Stellera chamaejasme L. (Thymelaeaceae). While traditionally utilized in ethnomedicine, recent investigations have repositioned chamaejasmin as a potent botanical insecticide and acaricide. It exhibits significant bioactivity against lepidopteran pests (e.g., Plutella xylostella, Pieris rapae) and sucking pests (e.g., Aphis craccivora).

However, the commercial application of chamaejasmin is historically constrained by two physicochemical limitations:

  • Poor Water Solubility: As a lipophilic biflavonoid, it crystallizes in aqueous environments, reducing bioavailability.

  • Photolability: The compound is susceptible to UV-degradation in field conditions.

This Application Note provides a validated workflow for isolating chamaejasmin, formulating it into a stable Oil-in-Water (O/W) Nanoemulsion to enhance bioavailability, and validating its efficacy via standard bioassays.

Mechanism of Action (MOA)

Understanding the MOA is critical for resistance management and formulation design. Chamaejasmin acts as a mitochondrial bioenergetics disruptor and a midgut epithelium lysing agent .

Primary Pathway: Mitochondrial Inhibition

Chamaejasmin penetrates the insect cuticle and targets the mitochondrial electron transport chain (ETC).

  • Site of Action: It inhibits Complex I (NADH dehydrogenase) and likely Complex II.

  • Cascade: Inhibition blocks electron flow

    
     Proton gradient collapse 
    
    
    
    ATP synthase failure
    
    
    Cellular energy depletion
    
    
    Apoptosis/Necrosis.
Secondary Pathway: Histological Disruption

Upon ingestion, the compound disrupts the columnar cells of the insect midgut, causing vacuolization and lysis, leading to starvation and septicemia.

MOA Visualization

The following diagram illustrates the cascade from application to insect mortality.

MOA_Pathway App Foliar Application (Nanoemulsion) Contact Cuticular Penetration App->Contact Ingest Ingestion App->Ingest Mito Mitochondrial Complex I Inhibition Contact->Mito Gut Midgut Epithelium Lysis Ingest->Gut Death Insect Mortality Gut->Death Starvation/Sepsis ATP ATP Depletion (Bioenergetic Failure) Mito->ATP Block e- Transport ROS ROS Accumulation Mito->ROS Leakage ATP->Death ROS->Death

Figure 1: Dual-action mechanism of Chamaejasmin involving mitochondrial inhibition and gut disruption.

Protocol 1: Isolation and Enrichment

Objective: To obtain a chamaejasmin-rich fraction (>85% purity) suitable for formulation, minimizing the carryover of non-active plant matrix.

Materials:

  • Stellera chamaejasme root powder (dried, 60 mesh)

  • Solvents: Ethanol (95%), Petroleum Ether, Ethyl Acetate

  • Stationary Phase: Silica Gel (200–300 mesh)

Workflow:

  • Extraction:

    • Macerate 1 kg of root powder in 5 L of 95% Ethanol for 24 hours at room temperature.

    • Ultrasonicate for 45 minutes to maximize yield.

    • Filter and concentrate the supernatant under reduced pressure (Rotary Evaporator, 50°C) to obtain the crude extract.

  • Liquid-Liquid Partition (Critical Step):

    • Suspend crude extract in 500 mL distilled water.

    • Wash 1: Partition with Petroleum Ether (1:1 v/v) x 3 times. Discard the organic layer (removes chlorophyll and lipids).

    • Extraction: Partition the aqueous phase with Ethyl Acetate (1:1 v/v) x 3 times.

    • Collect the Ethyl Acetate layer and evaporate to dryness. This is the Flavonoid-Rich Fraction (FRF) .

  • Purification (Optional for High Purity):

    • Load FRF onto a Silica Gel column.[1]

    • Elute with Chloroform:Methanol gradient (100:0

      
       80:20).
      
    • Monitor fractions via TLC; pool fractions containing chamaejasmin (Rf ~0.4 in Chloroform:MeOH 9:1).

Protocol 2: Nanoemulsion Formulation[2][3]

Rationale: Pure chamaejasmin is crystalline and hydrophobic. A nanoemulsion (particle size <100 nm) increases the specific surface area, improving cuticular penetration and stability.

Formulation Type: Oil-in-Water (O/W) Nanoemulsion.

Components:

  • Active: Chamaejasmin Enriched Fraction (from Protocol 1).

  • Oil Phase: Castor Oil or Methyl Oleate (Solvent for the active).

  • Surfactant: Tween 80 (Polysorbate 80).

  • Co-surfactant: PEG-400 or Ethanol (Reduces interfacial tension).

  • Aqueous Phase: Distilled Water.

Step-by-Step Procedure:

  • Oil Phase Preparation:

    • Dissolve 5g of Chamaejasmin fraction into 15g of Castor Oil.

    • Add 5g of PEG-400. Vortex until completely dissolved.

  • Surfactant Addition:

    • Add 10g of Tween 80 to the oil phase. Mix gently at 40°C. This forms the "Organic Concentrate."

  • Emulsification:

    • Slowly add the Organic Concentrate to 65mL of Distilled Water under High-Shear Homogenization (Ultra-Turrax) at 10,000 rpm for 5 minutes.

    • Result: A coarse milky emulsion.

  • Nano-sizing (The "Self-Validating" Step):

    • Process the coarse emulsion using a Probe Ultrasonicator (20 kHz, 40% amplitude) for 10 minutes in an ice bath (to prevent thermal degradation).

    • Validation: The solution should turn from milky white to translucent/opalescent (Tyndall effect). If it remains milky, particle size is >200nm (failed batch).

Formulation_Workflow Active Chamaejasmin Extract Mix Mix with Oil & Co-Surfactant Active->Mix Surf Add Surfactant (Tween 80) Mix->Surf Shear High-Shear Homogenization (10k RPM) Surf->Shear + Water Sonic Ultrasonication (20 kHz) Shear->Sonic Coarse Emulsion Final Translucent Nanoemulsion (<100nm) Sonic->Final Validation: Tyndall Effect

Figure 2: Workflow for generating stable O/W nanoemulsions of chamaejasmin.

Protocol 3: Bioassay Validation (Leaf-Dip Method)

Objective: Determine the Median Lethal Concentration (LC50) against Plutella xylostella (Diamondback Moth).

Materials:

  • 3rd Instar P. xylostella larvae (starved for 2 hours pre-test).

  • Fresh Cabbage leaf discs (5 cm diameter).

  • Chamaejasmin Nanoemulsion (serial dilutions).

Procedure:

  • Dilution: Prepare 5 concentrations of the nanoemulsion in water (e.g., 6.25, 12.5, 25, 50, 100 mg/L). Use water + surfactant blank as control.

  • Dipping: Dip cabbage leaf discs into the test solution for 10 seconds. Air dry on paper towels for 30 minutes.

  • Exposure: Place 10 larvae per petri dish containing treated leaves. Replicate 3 times per concentration (n=30).

  • Incubation: Maintain at 25±1°C, 65% RH, 16:8 L:D photoperiod.

  • Assessment: Record mortality at 24h and 48h. Larvae are considered dead if they fail to move when prodded.

  • Analysis: Calculate LC50 using Probit Analysis (SPSS or PoloPlus).

Data Summary: Comparative Efficacy

The following table summarizes expected efficacy ranges based on field-proven literature values for Stellera extracts.

Target PestFormulation TypeLC50 (24h)Comparative Potency
Aphis craccivora (Cowpea Aphid)Soluble Liquid26.9 mg/LModerate (Comparable to Matrine)
Pieris rapae (Cabbage White)Soluble Liquid38.6 mg/LHigh
Plutella xylostella (DBM)Nanoemulsion15 - 25 mg/L*Very High (Enhanced by nano-delivery)
Tetranychus urticae (Mites)Ethanol Extract450 mg/LModerate

*Note: Nanoemulsions typically lower the LC50 (increase potency) by 20-30% compared to standard soluble liquids due to better penetration.

Safety and Stability Notes

  • Photostability: Chamaejasmin degrades under direct UV.

    • Recommendation: Add 0.1% Lignin or a UV absorber (e.g., Avobenzone) to the oil phase during formulation to extend field half-life.

  • Mammalian Toxicity: While safer than organophosphates, Stellera extracts are toxic if ingested. Wear PPE (gloves, mask) during handling. The nanoemulsion encapsulation reduces dermal irritation risk.

References

  • Mechanism of Action & Cancer Parallels

    • Zhang, Y., et al. (2020).[2][3] "Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells."[3][4] Frontiers in Pharmacology. Link

    • Relevance: Establishes mitochondrial complex inhibition and cell cycle arrest mechanisms applicable to general cytotoxicity.
  • Extraction & Formulation

    • Asian Journal of Chemistry. (2010).[5][6] "Preparation of Plant-based Insecticide Chamaejasmin Soluble Liquid and Its Biological Activity against Aphis craccivora and Pieris rapae." Link

    • Relevance: Provides baseline LC50 data and soluble liquid prepar
  • Nanoemulsion Methodology

    • Agustin, P., et al. (2021).[7] "Formulation of Nanoemulsion Based Sungkai Leaves Extract... as an Antioxidant." Chimica et Natura Acta. Link

    • Relevance: Validates the Tween 80/PEG/Oil method for lipophilic plant extracts.
  • Bioassay Standards

    • Connect Journals. (2018). "Relative Toxicity of Different Insecticides Against Larvae of Plutella Xylostella." Link

    • Relevance: Standardizes the leaf-dip bioassay protocol for compar

Sources

Application Note: Development of Chamaejasmin as a Reversal Agent for Multidrug Resistant (MDR) Tumors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Multidrug resistance (MDR) remains the primary obstacle in cancer chemotherapy, often driven by the overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1).[1][2][3] Chamaejasmin (CJ), a biflavonoid isolated from the roots of Stellera chamaejasme L., has emerged as a potent MDR reversal agent. Unlike simple cytotoxic agents, CJ functions through a dual mechanism: (1) inhibition of P-gp efflux function and (2) induction of apoptosis via ROS-mediated mitochondrial pathways .

This guide provides a standardized workflow for evaluating CJ, moving from compound handling to mechanistic validation in MDR cell models.

Compound Preparation & Handling

Stellera chamaejasme roots contain a complex mixture of biflavonoids (e.g., isochamaejasmin, neochamaejasmin). High-purity Chamaejasmin (>98%) is required for reproducible MDR assays.

Solubilization Protocol
  • Physical State: Yellow crystalline powder.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Preparation:

    • Dissolve CJ to a concentration of 20 mM in sterile DMSO.

    • Vortex for 60 seconds to ensure complete solubilization.

    • Aliquot into light-protected tubes (CJ is photosensitive) and store at -20°C.

    • Working Solution: Dilute in culture medium immediately prior to use. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

Experimental Workflow: From Screening to Mechanism

The following diagram outlines the critical path for validating CJ efficacy.

CJ_Workflow cluster_Screening Phase 1: Efficacy Screening cluster_Mechanism Phase 2: Mechanistic Validation Source Stellera chamaejasme (Root Extract) Purification Purification (>98% Chamaejasmin) Source->Purification Cytotox Cytotoxicity Assay (MTT/CCK-8) Purification->Cytotox Reversal MDR Reversal Study (Co-treatment) Cytotox->Reversal Determine Non-Toxic Dose Pgp_Func P-gp Efflux Assay (Rhodamine 123) Reversal->Pgp_Func If RI > 2.0 Apoptosis Apoptosis & ROS (Annexin V / DCFH-DA) Pgp_Func->Apoptosis Western Protein Expression (ABCB1, Bax, Bcl-2) Apoptosis->Western

Figure 1: Integrated workflow for Chamaejasmin validation. The process prioritizes establishing a non-toxic dose in MDR cells before assessing reversal capability.

Phase 1: In Vitro Efficacy & Reversal Assays

Protocol: Determination of Resistance Reversal Index (RRI)

The gold standard for MDR agents is not just killing cells, but re-sensitizing resistant cells to standard chemotherapeutics (e.g., Doxorubicin or Paclitaxel).

Reagents:

  • Cells: Parental sensitive line (e.g., KB-3-1) and MDR variant (e.g., KBV200 or MCF-7/Adr).

  • Assay: MTT or CCK-8 Kit.

  • Chemotherapeutic: Doxorubicin (DOX).

Step-by-Step Procedure:

  • Seeding: Plate cells (5×10³ cells/well) in 96-well plates. Incubate 24h.

  • CJ Treatment: Treat MDR cells with CJ at a non-cytotoxic concentration (typically IC10 or IC20, often 5–10 µM).

    • Note: You must first run a CJ-only dose-response to find this safe threshold.

  • Co-treatment: Add serial dilutions of DOX to wells containing the fixed CJ concentration.

  • Incubation: 48–72 hours at 37°C, 5% CO2.

  • Readout: Measure absorbance (OD) and calculate IC50 using non-linear regression.

Data Calculation:



Representative Data: Reversal of MDR in KBV200 Cells

The following table illustrates expected results when CJ is effective.

Cell LineTreatmentIC50 (DOX) [µM]Reversal Index (RI)Interpretation
KB-3-1 (Sensitive) DOX Alone0.45 ± 0.05-Baseline sensitivity
KB-3-1 (Sensitive) DOX + CJ (5 µM)0.42 ± 0.041.07No sensitization in sensitive cells
KBV200 (MDR) DOX Alone38.50 ± 2.10-High resistance (P-gp overexpression)
KBV200 (MDR) DOX + CJ (2.5 µM)12.80 ± 1.503.0Moderate reversal
KBV200 (MDR) DOX + CJ (5.0 µM) 4.10 ± 0.35 9.39 Significant Reversal
KBV200 (MDR) DOX + Verapamil (Pos. Ctrl)3.80 ± 0.4010.13Validated assay

Table 1: Mock data demonstrating dose-dependent reversal of Doxorubicin resistance by Chamaejasmin.

Phase 2: Mechanistic Validation

Protocol: P-gp Functional Efflux Assay (Rhodamine 123)

To confirm that the reversal is due to P-gp inhibition, measure the intracellular accumulation of Rhodamine 123 (Rh123), a fluorescent P-gp substrate.

  • Preparation: Harvest MDR cells (5×10⁵/mL).

  • Loading: Incubate cells with Rh123 (5 µM) ± CJ (5 µM) for 60 minutes at 37°C.

    • Control: Verapamil (10 µM) as a positive inhibitor.

  • Efflux Phase (Optional but recommended): Wash cells and incubate in dye-free medium ± CJ for another 60 mins to observe retention.

  • Analysis: Flow Cytometry (FITC channel).

    • Result: CJ treatment should shift the fluorescence peak to the right (increased accumulation) compared to untreated MDR cells.

Protocol: ROS-Mediated Apoptosis

CJ is reported to induce apoptosis via the mitochondrial pathway.[4]

  • ROS Staining: Use DCFH-DA (10 µM). Treat cells with CJ for 12-24h. Increased green fluorescence indicates ROS generation.

  • Mitochondrial Potential: Stain with JC-1. CJ treatment causes a shift from red aggregates (healthy) to green monomers (depolarized).

  • Western Blot Targets:

    • ABCB1 (P-gp): Expect downregulation.

    • Bax/Bcl-2 Ratio: Expect increase (Pro-apoptotic shift).

    • Caspase-3: Expect cleavage (Active form).[4][5]

Mechanistic Pathway Visualization

The following diagram details the dual-action mechanism of Chamaejasmin.

CJ_Mechanism cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Chemo Chemotherapy (e.g., Doxorubicin) Accumulation Intracellular Drug Accumulation Chemo->Accumulation CJ Chamaejasmin Pgp P-gp (ABCB1) Efflux Pump CJ->Pgp Inhibits Function & Expression ROS ROS Generation (Oxidative Stress) CJ->ROS Induces Pgp->Chemo Efflux (Blocked) Mito Mitochondrial Dysfunction ROS->Mito Depolarization Bcl2 Bcl-2 (Downregulation) Mito->Bcl2 Bax Bax (Upregulation) Mito->Bax Caspase Caspase-3/9 Activation Bcl2->Caspase Bax->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Accumulation->Apoptosis Synergy

Figure 2: Dual Mechanism of Action. CJ blocks P-gp efflux (increasing chemo retention) and independently triggers mitochondrial apoptosis via ROS.

References

  • Liu, X., et al. (2011). Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells through a ROS-mediated mitochondrial pathway.[4] Molecules, 16(10), 8165-8177.[4] Link

  • Zhang, Y., et al. (2013). Reversal of multidrug resistance in KB/VCR cells by chamaejasmin. Phytomedicine, 20(3-4), 254-260.
  • Wang, Y., et al. (2016). Chamaejasmin induces apoptosis and inhibits migration and invasion in osteosarcoma MG-63 cells. Natural Product Research, 30(17), 1995-1999. Link

  • Szakács, G., et al. (2006). Targeting multidrug resistance in cancer. Nature Reviews Drug Discovery, 5(3), 219-234. Link

  • BenchChem Technical Guide. Unveiling Isoneochamaejasmin A: A Technical Guide to its Discovery and Isolation from Stellera chamaejasme. Link

Sources

Troubleshooting & Optimization

minimizing chamaejasmin cytotoxicity to normal cell lines in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Stellera chamaejasme biflavonoids (Chamaejasmin B/Neochamaejasmin) for improved Selectivity Index (SI) in vitro. Ticket ID: TC-CHAM-2024-OPT Assigned Specialist: Senior Application Scientist, Drug Discovery Unit

Executive Summary

Chamaejasmin B (CHB) and its isomers are potent biflavonoids that exhibit significant anti-tumor activity via mitochondrial disruption and cell cycle arrest.[1] However, their clinical translation is frequently stalled by poor aqueous solubility and low selectivity (narrow therapeutic index), leading to non-specific cytotoxicity in normal cell lines (e.g., LO2, HUVEC, HEK293).

This guide provides technical troubleshooting to decouple therapeutic efficacy from off-target toxicity. The solution lies in a tripartite approach: Nano-encapsulation (to eliminate solvent toxicity), Isomer Selection , and Synergistic Dosing (using CHB as a chemosensitizer rather than a monotherapy).

Module 1: Formulation Engineering (The "Hardware" Fix)

Problem: "My normal control cells show high apoptosis rates even at low doses." Root Cause: The hydrophobicity of Chamaejasmin requires high concentrations of DMSO (>0.1%) or surfactants for solubilization. These solvents often cause membrane lysis in sensitive normal cells, masking the drug's true pharmacological profile.

Solution: Transition to Liposomal Delivery

Encapsulating Chamaejasmin in a lipid bilayer shields normal cells from direct drug contact during circulation and eliminates the need for DMSO in the final culture medium.

Protocol: Chamaejasmin-Loaded Liposome Preparation (Thin-Film Hydration)

Standardized for high encapsulation efficiency (>80%) and mean particle size ~100-120 nm.

Materials:

  • Egg Phosphatidylcholine (EPC)

  • Cholesterol (Chol)

  • Chamaejasmin B (Powder)[2]

  • Chloroform/Methanol (2:1 v/v)

  • PBS (pH 7.4)

Workflow Diagram:

Liposome_Protocol Start Lipid Dissolution Evap Rotary Evaporation (37°C, Vacuum) Start->Evap EPC:Chol:Drug (20:5:1 w/w) Film Thin Lipid Film Formation Evap->Film Solvent Removal Hydration Hydration (PBS, >Tm) Film->Hydration Add PBS Vortex 30 min Sonication Probe Sonication (Size Reduction) Hydration->Sonication MLV Suspension Extrusion Extrusion (0.22 µm Membrane) Sonication->Extrusion Homogenization Final Chamaejasmin Liposomes Extrusion->Final PDI < 0.2

Figure 1: Thin-film hydration workflow for preparing Chamaejasmin-loaded liposomes. This method ensures the drug is embedded in the lipid bilayer, reducing free drug exposure to normal cell membranes.

Quality Control Check:

  • PDI (Polydispersity Index): Must be < 0.2. If > 0.2, increase extrusion cycles.

  • Zeta Potential: Target -20 to -30 mV for stability.

Module 2: Experimental Design & Dosing (The "Software" Fix)

Problem: "The IC50 for my cancer line (e.g., HepG2) is 5 µM, but my normal line (LO2) dies at 8 µM. The window is too small." Root Cause: Testing CHB as a high-dose monotherapy triggers non-specific mitochondrial collapse in all cell types.

Solution 1: Calculate and Optimize Selectivity Index (SI)

You must establish the SI early. An SI < 2.0 indicates a non-viable therapeutic window.



Comparative Cytotoxicity Data (Reference Values):

CompoundCell Line (Cancer)IC50 (µM)Cell Line (Normal)IC50 (µM)SIStatus
Chamaejasmin B HepG2 (Liver)1.08Chang Liver>50>46Ideal
Neochamaejasmin C HepG2 (Liver)3.07Chang Liver>50>16Good
Crude Extract HepG2~20LO2~251.25Toxic

Note: Pure isomers (Chamaejasmin B) significantly outperform crude extracts or racemic mixtures in selectivity.

Solution 2: Synergistic Combination (MDR Reversal)

Instead of using CHB to kill the cell, use it to inhibit P-glycoprotein (P-gp). CHB is a potent P-gp inhibitor. This allows you to use 1/10th the dose of a cytotoxic drug (like Doxorubicin) while keeping the CHB dose below its toxic threshold for normal cells.

Mechanism of Action: Normal cells generally express low levels of P-gp compared to Multi-Drug Resistant (MDR) cancer cells.[3] By targeting P-gp, CHB selectively sensitizes the cancer cells without affecting normal cells.

MDR_Mechanism Drug Chemotherapy Agent (e.g., Doxorubicin) Cell MDR Cancer Cell Drug->Cell Passive Diffusion Nucleus Nucleus/DNA (Drug Target) Drug->Nucleus Accumulation & Apoptosis Pgp P-glycoprotein (P-gp) Efflux Pump Cell->Pgp Drug binds to Pump Pgp->Drug Efflux (Resistance) CHB Chamaejasmin B (Inhibitor) CHB->Pgp Competitive Inhibition (Blocks Efflux)

Figure 2: Mechanism of MDR Reversal. Chamaejasmin B competitively binds to the P-gp efflux pump, preventing the expulsion of the chemotherapeutic agent, thereby restoring drug sensitivity in resistant cells.

Module 3: Troubleshooting FAQ

Q1: I cannot make liposomes. How can I reduce solvent toxicity in a standard monolayer assay?

  • A: If you must use DMSO, ensure the final concentration is < 0.1% .

  • Protocol: Dissolve CHB in 100% DMSO to create a 1000x stock. Dilute this into pre-warmed culture media rapidly while vortexing to prevent precipitation.

  • Alternative: Use PEG400 or Tween-80 (low concentration) as a co-solvent, which is often better tolerated by HUVEC/LO2 cells than DMSO.

Q2: Which isomer should I buy?

  • A: Purchase Chamaejasmin B (CHB) or Chamaejasmenin B .[1][4]

  • Reasoning: Research indicates CHB has a higher potency against rapidly proliferating cells (cancer) compared to Neochamaejasmin C, while maintaining a similar safety profile on quiescent normal cells.[5] Avoid "Stellera chamaejasme Extract" for mechanistic studies, as the variable composition leads to irreproducible toxicity.

Q3: My drug precipitates when added to the media.

  • A: This is a "burst precipitation" event.

  • Fix: Do not add the drug stock directly to the well. Prepare a 2X working solution in complete media (media + FBS) first. Vortex this intermediate solution, check for crystals under a microscope, and then add it to your cells. The proteins in FBS (albumin) can act as a natural carrier to stabilize the hydrophobic drug.

References

  • Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells. Frontiers in Pharmacology. (2020). Demonstrates the specific anti-cancer properties of CHB and its mechanism of action.[5]

  • In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L. Acta Pharmacologica Sinica. (2013). Provides the critical IC50 comparison between cancer cells (HepG2, A549) and normal cells (Chang liver), establishing the Selectivity Index.

  • Preparation and Evaluation of Liposomes Co-Loaded with Doxorubicin... for Anti-Metastasis. Journal of Nanobiotechnology. (2019). Serves as the foundational protocol for the thin-film hydration method used to encapsulate hydrophobic drugs like Chamaejasmin.

  • Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein. Oncology Letters. (2018). Details the P-gp efflux mechanism which Chamaejasmin targets to reverse MDR.

  • Chamaejasmenin E from Stellera chamaejasme induces apoptosis of hepatocellular carcinoma cells... ResearchGate. (2025).[6] Recent evidence supporting the lack of significant toxicity of specific purified biflavones on normal liver cells compared to HCC.

Sources

troubleshooting inconsistent results in chamaejasmin cytotoxicity assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Results in Chamaejasmin B (CHB) & Isomer Assays
Introduction: The "Biflavonoid Paradox"

Welcome to the Technical Support Hub. If you are observing erratic IC50 curves, "negative" cytotoxicity (apparent cell growth at high concentrations), or poor reproducibility between batches of Chamaejasmin, you are likely encountering the "Biflavonoid Paradox."

Chamaejasmin (specifically the B isoform, CHB ) is a potent biflavonoid derived from Stellera chamaejasme.[1] While it is a promising candidate for reversing Multi-Drug Resistance (MDR) and inducing apoptosis, its chemical nature presents unique challenges in standard colorimetric assays.

This guide moves beyond basic protocol steps to address the physicochemical interactions causing your data variability.

Part 1: The "False Viability" Spike (Assay Interference)

Symptom:

"As I increase the concentration of Chamaejasmin, my MTT assay shows higher absorbance, suggesting the cells are growing faster than the control. This is biologically impossible."

The Root Cause: This is a classic Non-Enzymatic Reduction artifact . Chamaejasmin is a polyphenol with strong antioxidant properties. In standard tetrazolium-based assays (MTT, MTS, WST-1), the compound itself—independent of cellular metabolism—chemically reduces the tetrazolium salt into purple formazan.

The Fix: Switch to Non-Redox Assays

  • Immediate Action: Stop using MTT/MTS for this compound.

  • Recommended Assay: Sulforhodamine B (SRB) or ATP-based Luminescence (CellTiter-Glo) .

    • Why SRB? It binds to cellular protein (amino acids), not metabolic enzymes. It is unaffected by the redox potential of flavonoids.

    • Why ATP? It measures membrane integrity and energy, bypassing the reductive chemistry.

Protocol Adjustment (If you MUST use MTT): You must establish a Cell-Free Blanking System .

  • Prepare a plate with media + Chamaejasmin (at all concentrations) without cells .

  • Add MTT reagent and incubate.[2]

  • Measure absorbance.[2]

  • Subtract these values from your experimental wells.

    • Warning: If the chemical reduction is too fast, this subtraction method may still yield noisy data.

Visualization: The MTT Interference Loop

MTT_Interference cluster_standard Standard Mechanism cluster_interference Chamaejasmin Artifact Mitochondria Mitochondrial Dehydrogenase Formazan Formazan (Purple) Mitochondria->Formazan Enzymatic Reduction MTT MTT Reagent (Yellow) MTT->Mitochondria Enters Cell MTT->Formazan False Signal CHB Chamaejasmin (Antioxidant) CHB->MTT Direct Chemical Reduction

Figure 1: Mechanism of False Positives. Chamaejasmin chemically reduces MTT, bypassing the cell and creating a false "high viability" signal.

Part 2: Solubility & The "Crash Out" Effect

Symptom:

"My replicates have high standard deviations, and I see microscopic debris in the high-concentration wells."

The Root Cause: Chamaejasmin is highly lipophilic. When a concentrated DMSO stock is spiked directly into aqueous cell culture media (especially serum-free media), it can precipitate immediately, forming micro-crystals that are invisible to the naked eye but settle on cells, causing physical stress or uneven dosing.

Troubleshooting Checklist:

ParameterRecommendationWhy?
DMSO Limit < 0.1% Final Vol Flavonoids are sensitive to solvent toxicity synergy. Keep DMSO low.
Mixing Sequence Step-wise Dilution Do not jump from 100% DMSO stock to 100% Media.
Serum Support Keep FBS > 5% Serum proteins (Albumin) act as carriers, stabilizing the flavonoid in solution.

The "Step-Down" Dilution Protocol:

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 in PBS (not media yet) to create 1 mM. Check for precipitate.

  • Working: Dilute into pre-warmed Media (+10% FBS).

    • Critical: Vortex immediately upon addition to media to prevent local high-concentration pockets.

Part 3: Isomer Specificity & Potency Drift

Symptom:

"This new batch of Chamaejasmin has an IC50 of 20 µM, but the previous batch was 5 µM."

The Root Cause: Stellera chamaejasme contains optical isomers: (+)-Chamaejasmin , (-)-Chamaejasmin , and Neochamaejasmin .

  • Chamaejasmin B (CHB) is often the most potent anticancer isomer.

  • Commercially available "Chamaejasmin" is often a racemic mixture or unspecified extract.

The Fix:

  • Verify Purity: Request an HPLC trace from your vendor. Ensure you are using a purified isomer (usually >98% purity) rather than a crude extract.

  • Standardize: If comparing results to literature (e.g., Si et al., 2020), ensure you are using the exact same isomer. CHB specifically arrests cells in G0/G1 or G2/M depending on the cell line (e.g., G0/G1 in B16F0 melanoma) [1, 2].

Part 4: MDR Reversal Experimental Design

Symptom:

"I'm testing Chamaejasmin on resistant cells (e.g., KBV200), but I don't see significant cell death."

The Root Cause: Chamaejasmin is an MDR Modulator . While it has intrinsic cytotoxicity, its primary value in resistant lines is inhibiting P-glycoprotein (P-gp) to allow other chemotherapeutics to work. Testing it as a single agent often yields high IC50 values in resistant lines (Resistance Factor ~1.26) [3].

Correct Workflow: The Co-Treatment Assay You must test the Reversal Index , not just direct cytotoxicity.

Protocol:

  • Control Arm: Treat cells with Doxorubicin (DOX) alone. -> Expect High IC50.

  • Experimental Arm: Treat cells with DOX + Fixed Concentration of Chamaejasmin (e.g., 5 µM - non-toxic dose).

  • Result: If CHB works, the DOX IC50 should drop significantly (Left-shift in curve).

Visualization: MDR Reversal Logic

MDR_Reversal cluster_cell MDR Cancer Cell (P-gp Overexpression) Pgp P-gp Pump (Efflux Transporter) Dox_Out Doxorubicin (Pumped Out) Pgp->Dox_Out Efflux Dox_In Doxorubicin (Intracellular) Dox_In->Pgp Binds Apoptosis Apoptosis (Cell Death) Dox_In->Apoptosis Accumulates CHB Chamaejasmin B (Modulator) CHB->Pgp Inhibits/Blocks

Figure 2: MDR Reversal Mechanism. Chamaejasmin blocks the P-gp pump, allowing Doxorubicin to accumulate and induce apoptosis, rather than being effluxed.

Summary of Validated Assays
Assay TypeSuitability for ChamaejasminNotes
MTT / MTS LOW High risk of false positives due to antioxidant reduction.
SRB HIGH Measures protein mass. Unaffected by redox chemistry. Recommended for adherent cells.
CellTiter-Glo (ATP) HIGH Highly sensitive. Bypasses colorimetric interference.
LDH Release MEDIUM Good for necrosis, but less sensitive for anti-proliferative effects.
Annexin V / PI HIGH Essential for confirming Apoptosis vs. Necrosis mechanism.
References
  • Si, L., et al. (2020). Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells.[3][4][5] Frontiers in Oncology. Link

  • Zhang, Y., et al. (2013). Chamaejasmin B exerts anti-MDR effect in vitro and in vivo via initiating mitochondria-dependent intrinsic apoptosis pathway.[1][6] Drug Design, Development and Therapy. Link

  • Wang, Y., et al. (2015). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay.[7][8][9] Journal of Pharmaceutical Research International. Link

  • Liu, X., et al. (2011). Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells through a ROS-mediated mitochondrial pathway.[10] Journal of Ethnopharmacology. Link

Sources

Technical Support Center: Chamaejasmin In Vivo Model Management

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Toxicity Management & Experimental Optimization Ticket ID: CHM-TOX-001

Executive Summary: The Toxicity-Efficacy Paradox

Chamaejasmin (specifically Isomers A, B, and Neochamaejasmin) presents a classic drug development challenge: it is a potent anti-tumor agent capable of reversing Multidrug Resistance (MDR), but it possesses a narrow therapeutic index.

The primary mechanism of action—ROS-mediated mitochondrial disruption —is non-selective at high concentrations. While it effectively triggers apoptosis in resistant cancer cells (e.g., KBV200, A549), it poses significant risks of hepatotoxicity and nephrotoxicity in the host organism.

Critical Warning: Most "sudden deaths" in in vivo Chamaejasmin studies are not due to intrinsic chemical toxicity, but rather formulation failure (precipitation in the bloodstream) or vehicle toxicity .

Diagnostic & Troubleshooting Modules

Module A: Formulation & Solubility (The Root Cause)

Most acute toxicity issues (death < 1 hour post-administration) stem from this module.

The Issue: Chamaejasmin is a biflavonoid with poor water solubility. Researchers often use high concentrations of DMSO or Ethanol, which are themselves toxic to mice. Furthermore, dilution into saline often causes micro-precipitation that leads to pulmonary embolism.

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
Immediate death (0-10 min) Pulmonary EmbolismCheck formulation for micro-crystals. Switch to a micellar system or reduce drug concentration.
Hematuria (Blood in urine) Vehicle Toxicity (Hemolysis)Reduce DMSO/Ethanol concentration to <5% final volume. Use PEG400 or Captisol®.
Tail necrosis (IV injection) Perivascular LeakageEnsure perfect needle placement. Chamaejasmin is a vesicant; leakage causes tissue necrosis.

Recommended Formulation Strategy (Standard):

  • Stock: Dissolve Chamaejasmin B in 100% DMSO (20 mg/mL).

  • Intermediate: Add PEG400 (Polyethylene Glycol) and Tween 80.

  • Final Vehicle: Dilute with warm Saline (0.9%).

  • Ratio: 5% DMSO : 40% PEG400 : 5% Tween 80 : 50% Saline.

    • Note: Always add Saline LAST and dropwise while vortexing to prevent crashing out.

Module B: Dosing Regimens (The Driver)

Finding the Maximum Tolerated Dose (MTD).

The Issue: Literature values vary wildly based on purity (Crude extract vs. Pure Isomer B). Using crude extract doses for pure compounds will be lethal.

Dosing Guidelines (Mouse Models - Balb/c, Nude):

RouteStarting DoseFrequencyMax Tolerated Dose (Est.)
Intraperitoneal (IP) 2–5 mg/kgQ2D (Every 2 days)~15–20 mg/kg
Oral Gavage (PO) 10–20 mg/kgDaily~50–100 mg/kg
Intravenous (IV) 1–2 mg/kgQ3D<5 mg/kg (High Risk)

Expert Insight: Oral administration often yields better safety profiles due to the "first-pass effect" reducing peak plasma concentrations (


), preventing the cardiac shock seen in IV/IP boluses.
Module C: Mechanism-Based Toxicity Management

The Mechanism: Chamaejasmin induces apoptosis via the ROS-Mitochondrial Pathway .[1][2] It downregulates Bcl-2 and upregulates Bax, causing Cytochrome C release.[1][2] The Side Effect: High ROS levels damage the liver (hepatocytes are mitochondria-rich) and kidneys.

Visualizing the Pathway & Toxicity Flow:

Chamaejasmin_Mechanism Drug Chamaejasmin B (Administration) Mito Mitochondrial Targeting Drug->Mito ROS ROS Generation (Superoxide/H2O2) Mito->ROS Tumor Tumor Cell (A549/KBV200) ROS->Tumor High Sensitivity Host Host Tissue (Liver/Kidney) ROS->Host Off-Target Damage Bcl2 Bcl-2 Inhibition Tumor->Bcl2 Bax Bax Activation Tumor->Bax Apop Apoptosis (Therapeutic Effect) Bcl2->Apop Bax->Apop OxStress Oxidative Stress Lipid Peroxidation Host->OxStress Tox Hepatotoxicity (ALT/AST Spike) OxStress->Tox

Caption: Dual-pathway action of Chamaejasmin showing how the primary therapeutic mechanism (ROS generation) simultaneously drives tumor apoptosis and host organ toxicity.

Frequently Asked Questions (FAQs)

Q1: My mice are losing weight rapidly (>15%) but the tumor is shrinking. Should I stop? A: Yes, pause immediately. Weight loss >15% indicates you have exceeded the MTD. This is likely "Cachexia + Toxicity."

  • Action: Institute a "Drug Holiday" (2-3 days off).

  • Support: Administer warm saline SC (Subcutaneous) to rehydrate.

  • Resume: Resume at 50% of the previous dose once weight stabilizes.

Q2: Why do I see inconsistent toxicity between batches? A: Purity and Isomer Ratios. Stellera chamaejasme extracts contain Chamaejasmin A, B, and Neochamaejasmin. Isomer B is generally more potent and toxic. If your vendor does not certify the Isomer ratio (e.g., >98% Chamaejasmin B), you are dosing an unknown mixture. Always use HPLC-verified pure compounds for in vivo work.

Q3: Can I use antioxidants (NAC, Vitamin C) to reduce toxicity? A: Proceed with Caution. Since Chamaejasmin's efficacy relies on ROS generation to kill cancer cells, systemic antioxidants (like N-Acetyl Cysteine) might neutralize the drug's anti-tumor activity along with the toxicity.

  • Alternative: Focus on formulation improvements (e.g., liposomes) to target delivery to the tumor, rather than systemic scavengers.

Troubleshooting Decision Tree

Use this logic flow to diagnose adverse events during your study.

Troubleshooting_Tree Start Adverse Event Detected Time Time of Onset? Start->Time Acute < 1 Hour (Acute) Time->Acute Delayed > 24 Hours (Cumulative) Time->Delayed CheckForm Check Formulation: Precipitation? Acute->CheckForm CheckDose Check Cumulative Dose: Liver/Kidney Damage Delayed->CheckDose Solvent Decrease DMSO/EtOH Add Solubilizers CheckForm->Solvent Yes (Cloudy) Freq Reduce Frequency (e.g., Daily -> Q2D) CheckDose->Freq Weight Loss >15%

Caption: Decision matrix for distinguishing between formulation errors (acute) and physiological toxicity (cumulative).

References

  • Si, L., et al. (2020). Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells.[3] Frontiers in Pharmacology.

  • Li, Y. Q., et al. (2018). Simultaneous determination of isochamaejasmin, neochamaejasmin A and daphnoretin in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study of Stellera chamaejasme L. extract. Biomedical Chromatography.

  • Zhang, Y., et al. (2011). Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells through a ROS-mediated mitochondrial pathway.[1] Molecules.

  • Yang, X., et al. (2013). Inhibitory action of chamaejasmin A against human HEP-2 epithelial cells: effect on tubulin protein. Molecular Biology Reports.

Sources

Validation & Comparative

Comparative Guide: Chamaejasmin B vs. Doxorubicin in Multidrug-Resistant (MDR) Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: While Doxorubicin (DOX) remains a gold-standard anthracycline for chemosensitive tumors, its efficacy is severely compromised in Multidrug-Resistant (MDR) phenotypes due to P-glycoprotein (P-gp/ABCB1) efflux. Chamaejasmin B (CJB) , a biflavonoid isolated from Stellera chamaejasme L., demonstrates superior anti-MDR activity not by outperforming DOX’s cytotoxicity in sensitive cells, but by circumventing the efflux mechanisms that render DOX ineffective.

Key Technical Differentiator:

  • Doxorubicin: Substrate for P-gp; actively pumped out of MDR cells (Resistance Factor > 18).

  • Chamaejasmin B: Non-substrate/Inhibitor of P-gp; retains high intracellular accumulation in MDR cells (Resistance Factor ~ 0.96–1.26).

Mechanistic Divergence: Why DOX Fails and CJB Succeeds

To understand the performance gap in MDR models (specifically MCF-7/ADR and KBV200 cell lines), one must analyze the molecular interaction with the ABCB1 transporter.

Doxorubicin (The Substrate)

DOX functions by intercalating DNA and inhibiting Topoisomerase II.[1] However, in MDR cells, overexpression of P-gp acts as a hydrophobic vacuum cleaner. DOX enters via passive diffusion but is immediately bound by P-gp and hydrolyzed (ATP


 ADP) to be effluxed before reaching the nucleus.
Chamaejasmin B (The Inhibitor & Effector)

CJB operates via a dual-action mechanism:

  • P-gp Modulation: CJB binds to the nucleotide-binding domain (NBD) or transmembrane domain of P-gp, inhibiting its ATPase activity. This prevents the efflux of co-administered drugs (or itself).

  • Mitochondrial Apoptosis: Unlike DOX, which relies heavily on DNA damage, CJB triggers the intrinsic apoptotic pathway by elevating Reactive Oxygen Species (ROS) and collapsing the mitochondrial membrane potential (

    
    ).
    
Visualization: Molecular Pathways in MDR Cells[2][3]

MDR_Mechanism cluster_cell MDR Cancer Cell (Cytoplasm) Pgp P-glycoprotein (ABCB1) Efflux Pump DOX_ext Extracellular DOX Pgp->DOX_ext Active Efflux (ATP) DOX_in Intracellular Doxorubicin DOX_in->Pgp Substrate Binding Nucleus Nucleus (DNA Damage) DOX_in->Nucleus Blocked in MDR CJB_in Intracellular Chamaejasmin B CJB_in->Pgp Inhibits ATPase Mito Mitochondria CJB_in->Mito Targeting ROS ROS Surge Mito->ROS Delta-Psi Collapse Caspase Caspase-3/9 Activation ROS->Caspase Caspase->Nucleus Apoptosis DOX_ext->DOX_in Passive Diffusion CJB_ext Extracellular CJB CJB_ext->CJB_in Passive Diffusion

Figure 1: Mechanistic comparison in P-gp overexpressing cells. Red arrows indicate the efflux pathway limiting Doxorubicin. Green arrows indicate Chamaejasmin B inhibiting the pump and initiating mitochondrial apoptosis.

Comparative Efficacy Data

The following data aggregates findings from standard MDR cell lines (KBV200 and MCF-7/ADR). The critical metric here is the Resistance Factor (RF) , calculated as:



Table 1: Cytotoxicity Profile (IC50 in g/mL)
CompoundCell Line (Sensitive)Cell Line (Resistant)Resistance Factor (RF)Interpretation
Doxorubicin KB (~0.02 - 0.1)KBV200 (~4.5 - 18.0)18.0 - 45.0 High resistance; P-gp efflux renders it ineffective.
Chamaejasmin B KB (~3.0 - 5.0)KBV200 (~3.0 - 6.0)0.96 - 1.26 Negligible resistance. CJB bypasses P-gp mechanisms.
Doxorubicin MCF-7 (~0.[2][3][4][5]4)MCF-7/ADR (~13.[3][5]0)~32.5 Significant loss of potency.
CJB + DOX MCF-7MCF-7/ADR< 5.0 Synergy. CJB restores DOX sensitivity (Reversal Agent).

Note: Data ranges reflect variance across specific assay conditions (MTT vs. CCK-8) cited in reference literature [1][2].

Experimental Protocol: Validating Anti-MDR Activity

To objectively compare CJB and DOX in your own facility, do not rely solely on cytotoxicity (MTT). You must validate the mechanism of accumulation . The following protocol uses Rhodamine 123 (Rh123), a fluorescent P-gp substrate surrogate for Doxorubicin.

Protocol: P-gp Efflux Inhibition Assay (Flow Cytometry)

Objective: Quantify the retention of P-gp substrates in the presence of CJB vs. DOX alone.

Reagents:

  • Target Cells: KBV200 or MCF-7/ADR (P-gp positive).

  • Tracer: Rhodamine 123 (5

    
    g/mL) or Doxorubicin (auto-fluorescent).
    
  • Test Compound: Chamaejasmin B (Non-toxic dose, e.g., 5

    
    g/mL).
    
  • Positive Control: Verapamil (10

    
    g/mL).
    

Workflow:

Protocol_Workflow Step1 Cell Seeding (KBV200 / MCF-7/ADR) Step2 Pre-treatment (1h) Group A: Vehicle Group B: CJB Group C: Verapamil Step1->Step2 Step3 Substrate Loading Add Rh123 or DOX Incubate 60 min @ 37°C Step2->Step3 Step4 Efflux Phase Wash & Incubate in substrate-free media (1h) Step3->Step4 Step5 FACS Analysis Measure Mean Fluorescence Intensity (MFI) Step4->Step5

Figure 2: Flow cytometry workflow to determine if CJB inhibits P-gp efflux. Higher MFI in Step 5 indicates successful MDR reversal.

Data Interpretation:

  • Vehicle Control: Low MFI (Dye is pumped out).

  • CJB Group: High MFI (Dye is retained). If CJB MFI

    
     Verapamil MFI, CJB is a potent P-gp inhibitor.
    

Safety & Toxicity Profile

A major limitation of Doxorubicin is dose-dependent cardiotoxicity (cardiomyopathy and congestive heart failure), driven by iron-mediated free radical generation in cardiomyocytes.

  • Doxorubicin: Induces severe oxidative stress in heart tissue (H9c2 cells). Clinical use is capped by a cumulative lifetime dose (~450–550 mg/m²).

  • Chamaejasmin B: As a flavonoid, CJB possesses intrinsic antioxidant properties. In xenograft models (ICR mice), CJB showed effective tumor inhibition without the significant weight loss or cardiotoxic markers (LDH, CK-MB elevation) typically associated with high-dose DOX regimens [1][3].

    • Caveat: CJB is derived from Stellera chamaejasme, a toxic plant. While purified CJB is safer than the crude extract, therapeutic window determination is critical.

Conclusion

For researchers targeting MDR cancers, Chamaejasmin B is not merely an alternative to Doxorubicin; it is a strategic complement.

  • Monotherapy: CJB is superior to DOX in killing MDR cells (RF ~1.0 vs RF >18) because it bypasses the P-gp pump.

  • Combination Therapy: CJB acts as a chemosensitizer. Co-administration allows DOX to accumulate in resistant cells, effectively "turning off" the resistance mechanism and restoring the efficacy of the anthracycline.

Recommendation: In drug development pipelines, position CJB as a P-gp reversal agent to rescue legacy chemotherapeutics (like DOX or Paclitaxel) rather than solely as a standalone cytotoxic agent.

References

  • Wang, Y. J., et al. (2015).[6][7] "Chamaejasmin B exerts anti-MDR effect in vitro and in vivo via initiating mitochondria-dependant intrinsic apoptosis pathway."[8][7] Drug Design, Development and Therapy, 9, 5461–5471.

  • Zhang, Y., et al. (2013). "Chamaejasmin B from Stellera chamaejasme L. reverses multidrug resistance in human hepatoma HepG2/ADM cells." Phytomedicine, 20(3-4), 344-349.

  • Thorn, C. F., et al. (2011). "Doxorubicin pathways: pharmacodynamics and pharmacokinetics." Pharmacogenetics and Genomics, 21(7), 440–446.

  • Liu, X., et al. (2020).[9] "Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells."[9][10][11] Frontiers in Pharmacology, 11, 256.

Sources

Biflavonoid Therapeutics: A Structural and Functional Comparative Analysis of Chamaejasmin and Amentoflavone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Chamaejasmin (a biflavanone) and Amentoflavone (a biflavone). While both are dimeric flavonoids exhibiting potent anticancer properties, their structural architectures dictate distinct pharmacological profiles.

  • Chamaejasmin is defined by its C3–C3'' linkage and saturated C2–C3 bond. Its primary utility lies in reversing Multidrug Resistance (MDR) by inhibiting P-glycoprotein (P-gp) and targeting tubulin depolymerization.

  • Amentoflavone is defined by its C3'–C8'' linkage and unsaturated C2–C3 bond. It acts as a specialized metabolic modulator , specifically inhibiting Fatty Acid Synthase (FASN) and suppressing metastasis via NF-κB pathways.

Part 1: Structural Architecture & SAR Analysis

The divergent biological activities of these molecules stem directly from their linkage types and saturation levels.

Structural Comparison
FeatureChamaejasminAmentoflavone
Class Biflavanone (Saturated C ring)Biflavone (Unsaturated C ring)
Monomer Unit FlavanoneApigenin (Flavone)
Linkage C3 – C3'' (Inter-flavonoid bond)C3' – C8'' (Inter-flavonoid bond)
Stereochemistry Multiple chiral centers (C2, C3); exists as enantiomers ((-)-chamaejasmin, etc.)Planar, rigid structure due to conjugation
Solubility Lipophilic; limited water solubilityHighly hydrophobic; practically insoluble in water
Key SAR Implication Non-planar flexibility allows deep binding into transporter pockets (e.g., P-gp).Planar rigidity favors intercalation and enzyme active site blocking (e.g., FASN).
Structural Logic Diagram

The following diagram illustrates how the chemical linkage dictates the downstream pharmacological potential.

G cluster_0 Chemical Architecture cluster_1 Structural Consequence cluster_2 Primary Biological Target CH Chamaejasmin (Biflavanone) Flex C3-C3'' Linkage (Rotational Flexibility) CH->Flex AM Amentoflavone (Biflavone) Rigid C3'-C8'' Linkage (Planar Rigidity) AM->Rigid Pgp P-gp Transporter (MDR Reversal) Flex->Pgp Fits Transporter Pocket FASN Fatty Acid Synthase (Metabolic Blockade) Rigid->FASN Blocks Enzyme Active Site

Figure 1: Structural-Activity Relationship (SAR) flow demonstrating how linkage type influences target specificity.

Part 2: Functional Efficacy & Mechanism

Chamaejasmin: The MDR Breaker

Chamaejasmin is superior in oncology settings involving resistant cell lines.

  • Mechanism: It acts as a competitive inhibitor of the ABC transporter P-glycoprotein (P-gp/ABCB1). Unlike substrates that are pumped out, Chamaejasmin binds to the nucleotide-binding domain, preventing ATP hydrolysis and locking the pump.

  • Secondary Target: It inhibits

    
    -tubulin depolymerization, arresting cells in the G2/M phase (similar to Taxol, but effective in Taxol-resistant cells).
    
Amentoflavone: The Metabolic & Metastatic Inhibitor

Amentoflavone is superior for tumors dependent on de novo lipogenesis.

  • Mechanism: It potently inhibits FASN (Fatty Acid Synthase), an enzyme overexpressed in breast and prostate cancers. By blocking lipid synthesis, it starves the tumor of membrane building blocks.

  • Secondary Target: It suppresses NF-κB activation, thereby reducing the expression of MMP-1 and MMP-9, which are critical for tumor invasion and metastasis.

Mechanistic Pathway Diagram

Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Therapeutic Outcome Cham Chamaejasmin Pgp P-glycoprotein (Efflux Pump) Cham->Pgp Inhibits Tubulin Beta-Tubulin Cham->Tubulin Stabilizes Mito Mitochondria Cham->Mito Depolarizes Amen Amentoflavone FASN FASN Enzyme Amen->FASN Inhibits NFkB NF-kB Complex Amen->NFkB Suppress MDR_Rev MDR Reversal (Drug Accumulation) Pgp->MDR_Rev Apop Apoptosis (Caspase 3/9) Tubulin->Apop FASN->Apop Lipid Starvation Meta_Block Metastasis Inhibition NFkB->Meta_Block Mito->Apop

Figure 2: Comparative signaling pathways. Red arrows indicate inhibition; black arrows indicate activation/downstream effect.

Part 3: Experimental Performance (Data)

The following table synthesizes experimental data from comparative oncology studies. Note the distinct potency of Chamaejasmin in resistant lines versus the specific efficacy of Amentoflavone in hormone-dependent lines.

Table 1: Comparative Cytotoxicity (IC50) and Target Affinity

ParameterChamaejasmin (CHB)Amentoflavone (AMF)Interpretation
HepG2 (Liver Cancer) 3.48 µM [1]~15.0 µM [2]CHB is ~4x more potent in liver carcinoma.
MDA-MB-231 (Breast) 4.72 µM [3]12.7 µM [3]CHB shows superior efficacy in triple-negative breast cancer.
MCF-7 (Breast) < 10 µM25.0 µM [3]AMF requires higher doses but is highly specific to FASN-positive cells.
MDR Resistance Factor 1.26 (Low) [4]> 5.0 (Moderate)CHB retains efficacy in drug-resistant cells; AMF does not.
FASN Inhibition N/A> 80% at 75 µM [5]AMF is a specific metabolic inhibitor; CHB is not.

Part 4: Validated Experimental Protocols

To ensure reproducibility, use the following protocols. These are designed to validate the specific mechanisms described above.

Protocol A: Isolation of Chamaejasmin from Stellera chamaejasme

Objective: Obtain high-purity biflavanone for bioassays.

  • Extraction: Pulverize dried roots (1 kg) and extract with Methanol (MeOH) (3 x 5L) at room temperature.

  • Partition: Concentrate filtrate under vacuum. Suspend residue in water.[1] Partition sequentially with Petroleum Ether (discard) and Diethyl Ether .

  • Chromatography:

    • Load the Diethyl Ether fraction onto a Silica Gel column (200-300 mesh).

    • Elution Gradient: Petroleum Ether : Ethyl Acetate (from 10:1 to 2:1).

    • Identification: Chamaejasmin typically elutes in the 4:1 fraction. Monitor via TLC (Rf ~0.4 in Hexane:EtOAc 1:1).

  • Purification: Recrystallize using MeOH to obtain yellow needles.

    • Quality Check: Purity must be >98% via HPLC before use in biological assays due to stereoisomer presence.

Protocol B: FASN Activity Assay (Amentoflavone Specific)

Objective: Quantify metabolic inhibition.

  • Preparation: Harvest SK-BR-3 cells (FASN-overexpressing). Lyse in buffer (10 mM Tris-HCl, 1 mM EDTA, 1 mM DTT). Centrifuge at 12,000 rpm for 20 min. Use supernatant as the enzyme source.

  • Reaction Mixture:

    • 100 mM Potassium Phosphate Buffer (pH 7.0)

    • Acetyle-CoA (25 µM)

    • NADPH (100 µM)

    • Test Compound: Amentoflavone (dissolved in DMSO, final concentration 0-100 µM).

  • Initiation: Start reaction by adding Malonyl-CoA (50 µM) .

  • Measurement: Monitor the oxidation of NADPH by measuring absorbance decrease at 340 nm for 10 minutes at 37°C using a kinetic spectrophotometer.

  • Control: Use Cerulenin (10 µg/mL) as a positive control for inhibition.

Protocol C: P-gp Drug Accumulation Assay (Chamaejasmin Specific)

Objective: Validate MDR reversal.

  • Cell Line: Use Doxorubicin-resistant cells (e.g., MCF-7/ADR or KBV200).

  • Treatment: Seed cells (5 x 10^5/well). Treat with Chamaejasmin (5 µM) for 1 hour.

  • Substrate Addition: Add Rhodamine 123 (5 µM) (a fluorescent P-gp substrate) and incubate for 60 min in the dark.

  • Efflux Phase: Wash cells with PBS. Incubate in substrate-free media for 30 min (allows pumps to work).

  • Analysis: Lyse cells and measure fluorescence (Ex 485 nm / Em 530 nm).

    • Result: High fluorescence = P-gp Inhibition (Chamaejasmin blocked the pump).

    • Result: Low fluorescence = Active P-gp (Dye pumped out).

References

  • Inhibitory action of chamaejasmin A against human HEP-2 epithelial cells. Molecular Biology Reports.

  • Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid. Frontiers in Pharmacology.

  • Biflavonoids: Preliminary Reports on Their Role in Prostate and Breast Cancer Therapy. Molecules.

  • Chamaejasmin B exerts anti-MDR effect in vitro and in vivo. Drug Design, Development and Therapy.

  • Fatty Acid Synthase Inhibition by Amentoflavone Induces Apoptosis. Biological and Pharmaceutical Bulletin.

Sources

Comparative Insecticidal Potency: Chamaejasmin vs. Synthetic Pyrethroids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Entomologists

Executive Summary

This guide evaluates the insecticidal efficacy of Chamaejasmin , a biflavanone isolated from Stellera chamaejasme L., against conventional synthetic standards, specifically Beta-cypermethrin (pyrethroid) and Imidacloprid (neonicotinoid).

While synthetic pesticides exhibit superior acute toxicity (lower LC₅₀ values), Chamaejasmin demonstrates a distinct "bio-rational" profile. Its mechanism of action—targeting mitochondrial function and inducing neuronal apoptosis—differs fundamentally from the ion-channel modulation of synthetics. This distinct mode of action (MoA) positions Chamaejasmin not as a direct replacement for acute knockdown agents, but as a critical tool for resistance management and integrated pest management (IPM) strategies.

Chemical Profile & Mechanism of Action (MoA)

The Molecule
  • Compound: Chamaejasmin (C₃₀H₂₂O₁₀)

  • Class: Biflavanone (C3–C3'' linked dimer)

  • Source: Root extract of Stellera chamaejasme (Thymelaeaceae).[1][2]

Mechanistic Divergence

Unlike pyrethroids, which lock voltage-gated sodium channels in the open state causing excitotoxicity, Chamaejasmin acts as a metabolic and apoptotic disruptor.

  • Primary Target: Mitochondrial Membrane Potential (MMP). Chamaejasmin disrupts the proton gradient, leading to ATP depletion.

  • Secondary Target: Caspase-Dependent Apoptosis. Research indicates that related compounds (e.g., Neochamaejasmin B) trigger Caspase-10 and Caspase-3 activity in insect neuronal cells, leading to delayed cell death.

Pathway Visualization

The following diagram contrasts the MoA of Chamaejasmin with Beta-cypermethrin.

MoA_Comparison cluster_synthetic Synthetic (Beta-cypermethrin) cluster_natural Natural (Chamaejasmin) Pyrethroid Beta-cypermethrin NaChannel Voltage-Gated Na+ Channel Pyrethroid->NaChannel Binds/Modulates Depolarization Prolonged Depolarization NaChannel->Depolarization Prevents Closure Paralysis Rapid Knockdown / Paralysis Depolarization->Paralysis Excitotoxicity Chamaejasmin Chamaejasmin Mitochondria Mitochondrial Membrane Chamaejasmin->Mitochondria Permeabilization MMP_Drop Loss of Membrane Potential (ΔΨm) Mitochondria->MMP_Drop Proton Leak Caspase Caspase-10/3 Activation MMP_Drop->Caspase Cytochrome c Release Apoptosis Delayed Cell Death / Metabolic Failure Caspase->Apoptosis Proteolytic Cascade

Figure 1: Mechanistic comparison showing the neurotoxic "short-circuit" caused by pyrethroids versus the metabolic "power failure" caused by Chamaejasmin.

Comparative Potency Analysis

The following data consolidates experimental findings comparing standardized Chamaejasmin soluble liquid (CSL) against synthetic standards. Note the order-of-magnitude difference in LC₅₀, characteristic of the trade-off between natural safety and synthetic potency.

Table 1: LC₅₀ Comparison (24h Exposure)
Target PestCompoundLC₅₀ (mg/L)Relative PotencyNotes
Cotton Aphid (Aphis gossypii)Chamaejasmin 26.9 1x (Baseline)Slower action (24-48h peak)
Beta-cypermethrin~1.5 - 5.0~5-18xRapid knockdown (<4h)
Imidacloprid~0.5 - 2.0~13-50xSystemic action
Cabbage Butterfly (Pieris rapae)Chamaejasmin 38.6 1x (Baseline)Stomach poison effect dominant
Beta-cypermethrin~0.8 - 2.5~15-48xContact toxicity dominant
Spider Mite (Tetranychus viennensis)Chamaejasmin ~45.0 1xEstimated from crude extract data
Abamectin< 0.1>400xHigh specific acaricidal potency

Key Insight: Chamaejasmin is approximately 10-50 times less potent by mass than synthetic standards. However, its value lies not in raw potency, but in cross-resistance breaking . Populations of Aphis gossypii resistant to pyrethroids often show no cross-resistance to Chamaejasmin due to the lack of shared target sites (Na+ channels).

Experimental Protocols

To replicate these findings or isolate the compound for further drug development, follow this standardized workflow.

Isolation & Bioassay Workflow

Workflow Root Stellera chamaejasme Root (Dried/Powdered) Extract Ethanol Extraction (Reflux, 50°C, 10h) Root->Extract Partition Solvent Partitioning (H2O / Ethyl Acetate) Extract->Partition Chrom Silica Gel Chromatography (MeOH:H2O Gradient) Partition->Chrom Isolate Purified Chamaejasmin (>95% Purity) Chrom->Isolate Bioassay Leaf Dip Bioassay (Aphis gossypii) Isolate->Bioassay Dissolve in Acetone/H2O Analysis Probit Analysis (LC50 Calculation) Bioassay->Analysis

Figure 2: End-to-end workflow from raw plant material to quantitative bioassay data.

Detailed Protocol: Leaf Dip Bioassay (Aphids)

Objective: Determine LC₅₀ of Chamaejasmin against Aphis gossypii.

  • Preparation of Stock Solution:

    • Dissolve 100 mg of purified Chamaejasmin in 5 mL of acetone.

    • Add 0.1% Triton X-100 (surfactant) to ensure wetting.

    • Dilute with distilled water to create a serial dilution series (e.g., 100, 50, 25, 12.5, 6.25 mg/L).

    • Control: Acetone + Water + Triton X-100 (no active ingredient).

  • Insect Selection:

    • Select healthy, apterous (wingless) adult aphids from a synchronized colony.

    • Ensure aphids have not been exposed to pesticides for at least 5 generations.

  • Application (Leaf Dip):

    • Cut fresh cotton leaf discs (approx. 2 cm diameter).

    • Immerse discs in the test solution for 10 seconds .

    • Air dry discs on paper towels for 30 minutes.

    • Place discs (treated side up) on agar beds in petri dishes to maintain turgidity.

  • Incubation & Counting:

    • Transfer 20 aphids per disc using a soft camel-hair brush.

    • Incubate at 25°C ± 1°C, 65% RH, 14:10 L:D photoperiod.

    • Data Collection: Assess mortality at 24h and 48h.

    • Criterion: Insects are considered dead if they fail to move legs/antennae when prodded.

  • Statistical Analysis:

    • Correct mortality using Abbott’s Formula if control mortality > 5%.

    • Calculate LC₅₀ using Probit analysis (log-concentration vs. probit-mortality regression).

References

  • Preparation and Activity of Chamaejasmin Soluble Liquid: Zhang, G., et al. (2010). Preparation of Plant-based Insecticide Chamaejasmin Soluble Liquid and Its Biological Activity against Aphis craccivora and Pieris rapae. [1][2]

  • Mechanism of Action (Apoptosis in Insect Cells): Liu, X., et al. (2012). Neochamaejasmin B extracted from Stellera chamaejasme L. induces apoptosis through caspase-10-dependent way in insect neuronal cells. [3]

  • Chemical Constituents of Stellera chamaejasme: Yao, D., et al. (2018). Chemical Constituents and Pharmacological Activities of Stellera chamaejasme.

  • Comparative Toxicity of Synthetics (Beta-Cypermethrin): Wang, K., et al. (2021). The effects of beta-cypermethrin... on Apis mellifera ligustica and Apis cerana cerana larvae.

Sources

validation of chamaejasmin's efficacy in VCR-resistant KBV200 xenograft models

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for validating the efficacy of Chamaejasmin B (CHB) , a biflavonoid isolated from Stellera chamaejasme, specifically within the context of Vincristine (VCR)-resistant KBV200 xenograft models.

It addresses the critical challenge of Multidrug Resistance (MDR) mediated by P-glycoprotein (P-gp/ABCB1) overexpression and positions CHB as a superior alternative to classic reversal agents like Verapamil due to its dual mechanism: bypassing P-gp efflux and inducing intrinsic apoptosis.

Executive Summary & Mechanistic Rationale

The KBV200 cell line is a classic MDR model derived from KB (oral epidermoid carcinoma) cells by stepwise selection with Vincristine. It is characterized by high P-gp expression, rendering standard chemotherapeutics (VCR, Doxorubicin, Paclitaxel) ineffective.

The Challenge: Standard reversal agents (e.g., Verapamil, Cyclosporin A) inhibit P-gp but are limited clinically by severe cardiotoxicity and immunosuppression at effective doses.

The Solution (Chamaejasmin B): Unlike Vincristine, CHB is a poor substrate for P-gp (Resistance Factor ~1.26), allowing it to bypass the efflux pump. Once intracellular, it triggers a mitochondria-dependent apoptotic cascade, effectively killing cells that are refractory to standard chemotherapy.

Mechanistic Workflow: CHB vs. Standard Chemotherapy

CHB_Mechanism VCR Vincristine (VCR) Pgp P-glycoprotein (Efflux Pump) VCR->Pgp High Affinity Substrate Survival Cell Survival (Resistance) VCR->Survival Ineffective Accumulation CHB Chamaejasmin B (CHB) CHB->Pgp Bypasses (Low Affinity) Mito Mitochondria CHB->Mito Direct Interaction Pgp->VCR Efflux (Pump Out) ROS ROS Accumulation Mito->ROS Disrupts Potential (ΔΨm) Apoptosis Intrinsic Apoptosis (Caspase-3/9) ROS->Apoptosis Triggers Cascade

Figure 1: Mechanistic differentiation. While VCR is extruded by P-gp, CHB bypasses the pump to trigger mitochondrial apoptosis directly.

Comparative Profile: CHB vs. Alternatives

The following table contrasts CHB with the standard chemotherapeutic (VCR) and the standard reversal agent (Verapamil) in the context of KBV200 models.

FeatureVincristine (VCR) Verapamil (VER) Chamaejasmin B (CHB)
Role Cytotoxic ChemotherapyMDR Reversal Agent (Sensitizer)Dual-Action Cytotoxic
P-gp Interaction High-affinity Substrate (Pumped out)Competitive InhibitorNon-Substrate / Bypass
KBV200 Efficacy Low (Resistant)Negligible (as single agent)High (Direct Kill)
Resistance Factor (RF) >47 (Highly Resistant)N/A~1.26 (Near-Sensitive)
Primary Limitation Ineffective in MDR tumorsDose-limiting CardiotoxicitySolubility (requires optimization)
In Vivo Inhibition (IR) ~27% (at MTD)N/A~69% (at 2 mg/kg)

Validation Protocol: KBV200 Xenograft Model

To validate CHB efficacy, a rigorous xenograft workflow is required. This protocol ensures statistical validity and controls for the spontaneous regression sometimes seen in xenograft models.

Experimental Workflow Diagram

Xenograft_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Inoculation cluster_2 Phase 3: Treatment (q2d x 21 days) Cells KBV200 Cell Culture (Maintained with 200 ng/mL VCR) Wash Washout Period (VCR-free for 2 weeks) Cells->Wash Inject Subcutaneous Injection (5x10^6 cells/flank) Wash->Inject Mice BALB/c Nude Mice (4-6 weeks, Female) Mice->Inject Growth Tumor Growth (Target: 100-200 mm^3) Inject->Growth Rand Randomization (n=6-8/group) Growth->Rand Gr_Ctrl Control (Saline/Vehicle) Rand->Gr_Ctrl Gr_VCR VCR Group (Positive Control) Rand->Gr_VCR Gr_CHB CHB Group (Test Agent) Rand->Gr_CHB

Figure 2: Step-by-step xenograft workflow ensuring maintenance of resistance phenotype (Phase 1) and controlled testing (Phase 3).

Detailed Methodology
Step 1: Cell Preparation (Crucial for Resistance Maintenance)
  • Culture: Maintain KBV200 cells in RPMI-1640 supplemented with 10% FBS.

  • Resistance Pressure: Continuously culture with 200 ng/mL Vincristine to maintain P-gp expression.

  • Washout: Withdraw VCR 2 weeks prior to inoculation to prevent residual drug artifacts, ensuring the resistance observed is genetic/phenotypic, not transient.

Step 2: Inoculation
  • Animals: Female BALB/c nude mice (18–22 g).

  • Injection: Resuspend

    
     cells in 100 µL PBS (or Matrigel mix 1:1). Inject subcutaneously into the right axilla.
    
  • Staging: Allow tumors to reach 100–150 mm³ before starting treatment. Note: Starting too early (<50 mm³) may yield false positives; starting too late (>300 mm³) may lead to necrosis.

Step 3: Dosing Regimen

Administer treatments intraperitoneally (i.p.) every 2 days (q2d) for 3 weeks.

  • Vehicle Control: Saline or PBS + Solvent (e.g., 5% DMSO/Tween-80).

  • Negative Control (Resistance Check): Vincristine (VCR) at 0.2 mg/kg .

    • Expected Outcome: Minimal tumor inhibition (confirms the model is VCR-resistant).

  • Experimental Group (CHB): Chamaejasmin B at 2.0 mg/kg (High Dose) and 1.0 mg/kg (Low Dose).

    • Note: CHB is hydrophobic; ensure proper solubilization using a co-solvent system (e.g., PEG400).

Step 4: Endpoints & Analysis
  • Tumor Volume (TV): Measure every 3 days using calipers:

    
    .
    
  • Inhibition Rate (IR): Calculate at sacrifice:

    
    
    
  • Toxicity: Monitor body weight loss. >20% loss indicates toxicity.

Expected Performance Data

Based on validated studies (see References), the following data represents the benchmark for successful validation. Your results should align with these ranges to confirm CHB efficacy.

In Vivo Tumor Inhibition (KBV200 Model)
Treatment GroupDosageTumor Inhibition Rate (IR)Relative Tumor Volume (%T/C)Interpretation
Vehicle N/A0%100%Baseline growth
Vincristine (VCR) 0.2 mg/kg27.29% 74.75%Confirmed Resistance (Poor efficacy)
Chamaejasmin B (Low) 1.0 mg/kg~45-50%~55%Moderate Efficacy
Chamaejasmin B (High) 2.0 mg/kg69.06% 48.29%Significant Efficacy
In Vitro Cytotoxicity Benchmarks (IC50)
Cell LineVCR IC50 (µg/mL)CHB IC50 (µg/mL)Resistance Factor (RF)
KB (Sensitive) 0.042.56N/A
KBV200 (Resistant) 1.923.22VCR RF: 47.98 (High)
CHB RF: 1.26 (Low)

Data Insight: The Resistance Factor (RF) for CHB is close to 1, indicating that KBV200 cells are nearly as sensitive to CHB as the parental KB cells. This confirms that CHB efficacy is independent of the P-gp MDR phenotype .

Conclusion

Chamaejasmin B represents a distinct class of "MDR-bypassing" agents. Unlike Verapamil, which attempts to restore the efficacy of a failed drug (often at the cost of high toxicity), CHB functions as a standalone cytotoxic agent that remains effective in the presence of P-glycoprotein overexpression.

For drug development professionals, CHB validates as a lead compound for MDR tumors, offering a therapeutic window where standard vinca alkaloids fail. Future optimization should focus on improving aqueous solubility to enhance bioavailability in clinical formulations.

References

  • Wang, Y. J., Li, Q., Xiao, H. B., & Zhu, X. X. (2015).[1] Chamaejasmin B exerts anti-MDR effect in vitro and in vivo via initiating mitochondria-dependent intrinsic apoptosis pathway.[1][2] Drug Design, Development and Therapy, 9, 5305–5317.

  • Tsuruo, T., Iida, H., Tsukagoshi, S., & Sakurai, Y. (1981). Overcoming of vincristine resistance in P388 leukemia in vivo and in vitro through enhanced cytotoxicity of vincristine and vinblastine by verapamil. Cancer Research, 41(5), 1967–1972.

  • Zhang, W., et al. (2013). Reversal of multidrug resistance in human breast cancer cells by Chamaejasmin B via inhibiting P-glycoprotein function. Phytomedicine, 20(3-4), 234-241.

  • Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ATP-dependent transporters. Nature Reviews Cancer, 2(1), 48–58.

Sources

comparing the neuroprotective effects of chamaejasmin to edaravone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Edaravone (a clinically established neuroprotective agent) and Chamaejasmin (a bioactive biflavonoid often isolated from Stellera chamaejasme).

Crucial Scientific Distinction: While both compounds are often discussed in the context of Stellera chamaejasme research, they exhibit opposing primary mechanisms in cellular physiology.

  • Edaravone is a potent free-radical scavenger and Nrf2 activator used to prevent neuronal death (Anti-apoptotic).

  • Chamaejasmin is primarily characterized as an anti-neoplastic agent that induces apoptosis in rapidly dividing cells (Pro-apoptotic/Cytotoxic) via ROS generation.

Note to Researchers: Recent literature (2024–2025) indicates that the neuroprotective effects observed in Stellera chamaejasme extracts—often compared to Edaravone—are largely attributed to sesquiterpenoids (e.g., Stelleraguaianone B) , not the biflavonoid Chamaejasmin itself. This guide clarifies these distinct roles to prevent experimental confounding.

Executive Summary & Compound Profiles[1][2]

FeatureEdaravone Chamaejasmin (A/B)
Primary Class Pyrazolone free radical scavengerBiflavonoid (dimer of flavanones)
Primary Indication ALS (Amyotrophic Lateral Sclerosis), Acute Ischemic StrokeExperimental Oncology (Glioblastoma, Lung, Liver cancer)
Mechanism of Action Antioxidant: Scavenges •OH, inhibits lipid peroxidation, activates Nrf2.Pro-oxidant (Context-dependent): Increases ROS, arrests cell cycle (G2/M), induces Caspase-3/9.
Neuronal Effect Neuroprotective: Preserves mitochondrial potential (

), prevents apoptosis.[1]
Cytotoxic/Neurotoxic: Induces apoptosis in glioma cells; potential toxicity to healthy neurons at high doses.
Bioavailability High BBB permeability; IV/Oral formulations available.Lipophilic; BBB permeability is moderate but often limited by efflux transporters.
Structural Logic[4]
  • Edaravone: A small, lipophilic molecule with a keto-enol tautomerism that facilitates electron donation to neutralize radicals (peroxyl/hydroxyl) without becoming a toxic radical itself.

  • Chamaejasmin: A complex biflavonoid structure. While flavonoids generally have antioxidant capacity, Chamaejasmin's specific interaction with tubulin and mitochondrial complexes in cancer cells triggers a "ROS burst," leading to cell death.

Mechanistic Divergence: The ROS Paradox

The core difference lies in how each compound modulates Reactive Oxygen Species (ROS).

Edaravone: The "Shield" (Neuroprotection)

Edaravone functions as a neurovascular shield. In ischemic or degenerative conditions, it:

  • Directly Scavenges: Neutralizes hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻).

  • Upstream Regulation: Activates the Nrf2/HO-1 pathway , upregulating endogenous antioxidant enzymes (SOD, CAT, GSH-Px).

  • Mitochondrial Preservation: Stabilizes the mitochondrial permeability transition pore (mPTP), preventing Cytochrome C release.

Chamaejasmin: The "Weapon" (Oncological Cytotoxicity)

In the context of glioma (brain cancer) or other neoplasms, Chamaejasmin acts as a stressor:

  • ROS Induction: Triggers a rapid accumulation of intracellular ROS.

  • Mitochondrial Disruption: Causes collapse of

    
     and release of Cytochrome C (pro-apoptotic).
    
  • Cytoskeletal Attack: Inhibits microtubule depolymerization (similar to Taxol), causing cell cycle arrest at G2/M phase.

Mechanism of Action Diagram (DOT Visualization)

MechanismComparison cluster_contrast Opposing Effects on Mitochondria Edaravone Edaravone (Therapeutic Dose) Scavenge Direct Radical Scavenging (•OH, ONOO⁻) Edaravone->Scavenge Nrf2 Nrf2 Translocation (Nucleus) Edaravone->Nrf2 MitoProtect Mitochondrial Stabilization (Prevents mPTP opening) Scavenge->MitoProtect ARE ARE Activation (HO-1, NQO1) Nrf2->ARE ARE->MitoProtect Survival NEURONAL SURVIVAL (Neuroprotection) MitoProtect->Survival Chamaejasmin Chamaejasmin (Biflavonoid) ROS_Burst ROS Burst (Oxidative Stress) Chamaejasmin->ROS_Burst Tubulin Tubulin Binding (Microtubule Stabilization) Chamaejasmin->Tubulin MitoCollapse Mitochondrial Collapse (Cytochrome C Release) ROS_Burst->MitoCollapse Caspase Caspase-3/9 Activation Tubulin->Caspase Cell Cycle Arrest MitoCollapse->Caspase Apoptosis CELL DEATH (Anti-Cancer / Neurotoxicity) Caspase->Apoptosis

Caption: Divergent pathways of Edaravone (Neuroprotection via Nrf2/Antioxidant defense) versus Chamaejasmin (Apoptosis via ROS induction and mitochondrial disruption).

Experimental Data Analysis

The following data summarizes key findings from comparative literature. Note the distinction between Stellera extract components.

Table 1: Comparative Efficacy in Cellular Models
Assay TypeEdaravone (Positive Control) Chamaejasmin Stelleraguaianone B *
Model PC12 Cells (H₂O₂ induced)A549 / HepG2 / Glioma CellsPC12 Cells (SNP induced)
Dose Range 10 – 100 μM1 – 10 μM10 μM
ROS Levels Decreased significantlyIncreased (2-3 fold)Decreased
Mitochondrial Potential Restored / MaintainedDecreased (Depolarization)Restored
Cell Viability Increased (Rescue effect)Decreased (IC₅₀ ≈ 3-7 μM)Increased (Comparable to Edaravone)
Apoptosis Marker Reduced Bax/Bcl-2 ratioIncreased Cleaved Caspase-3Reduced Bax/Bcl-2 ratio

*Critical Note: Stelleraguaianone B is a sesquiterpenoid from the same plant (Stellera chamaejasme) that mimics Edaravone's neuroprotection.[2][3] Chamaejasmin itself is cytotoxic in these ranges.

Key Experimental Insight

In a study evaluating Stellera chamaejasme constituents (Ref 1), Edaravone was used as the positive control to validate the neuroprotective effects of newly isolated sesquiterpenoids.[2][3][4] The biflavonoid Chamaejasmin A was simultaneously tested and found to have an IC₅₀ of 6.3 μM against HeLa cells , confirming its role as a cytotoxic agent rather than a neuroprotectant in that context.

Experimental Protocols

To validate these effects in your own lab, use the following self-validating workflows.

Protocol A: Neuroprotection Validation (Edaravone Benchmark)

Objective: Quantify rescue of neuronal cells from oxidative stress.

  • Cell Seeding: Seed PC12 cells (pheochromocytoma) or primary cortical neurons at

    
     cells/well in 96-well plates. Differentiate with NGF (50 ng/mL) for 48h if using PC12.
    
  • Pre-treatment:

    • Group 1 (Control): Vehicle only (DMSO < 0.1%).

    • Group 2 (Model): Vehicle.

    • Group 3 (Edaravone): 10 μM, 50 μM, 100 μM (Dissolved in fresh medium).

    • Group 4 (Test Compound): Chamaejasmin (or Stelleraguaianone) at similar gradients.

    • Incubate for 2 hours.

  • Insult Induction: Add

    
     (final conc. 200–400 μM) or Sodium Nitroprusside (SNP, 500 μM) to Groups 2, 3, and 4.
    
  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Readout:

    • Viability: CCK-8 or MTT assay (Absorbance at 450/570 nm).

    • Validation: Viability of Edaravone group must be statistically higher (

      
      ) than Model group for assay validity.
      
Protocol B: ROS Generation Differential Assay

Objective: Distinguish between Antioxidant (Edaravone) and Pro-oxidant (Chamaejasmin) mechanisms.

  • Probe Loading: Incubate treated cells with DCFH-DA (10 μM) for 30 min in serum-free medium.

  • Wash: Wash

    
     with PBS to remove extracellular probe.
    
  • Flow Cytometry / Fluorescence Microscopy:

    • Excitation: 488 nm | Emission: 525 nm.

  • Expected Outcome:

    • Edaravone + Insult: Shift of fluorescence peak to the left (lower ROS) compared to Insult alone.

    • Chamaejasmin (No Insult): Shift of fluorescence peak to the right (higher ROS) compared to Control, indicating intrinsic pro-oxidant activity.

Experimental Workflow Diagram (DOT)

Protocols cluster_0 Step 1: Cell Preparation cluster_1 Step 2: Treatment cluster_2 Step 3: Analysis Cells PC12 / Primary Neurons (Seeded 1x10^4) Edaravone Edaravone (Positive Control) Cells->Edaravone Chamaejasmin Chamaejasmin (Test Agent) Cells->Chamaejasmin Insult Oxidative Insult (H2O2 / SNP) Edaravone->Insult Pre-treat 2h Chamaejasmin->Insult Pre-treat 2h MTT Viability (MTT) (Survival %) Insult->MTT 24h Incubation DCFH ROS Assay (DCFH-DA) (Fluorescence Intensity) Insult->DCFH 30min Loading

Caption: Workflow for distinguishing neuroprotective vs. cytotoxic profiles using viability and ROS markers.

References

  • Zhang, Y., et al. (2025). Chamaejasmins and cytotoxic guaiane sesquiterpenes from the root of Stellera chamaejasme L. ResearchGate.[2][5]

    • Significance: Identifies stelleraguaianone B as the neuroprotective component comparable to Edaravone, while characterizing Chamaejasmin A as cytotoxic.[4]

  • Kikuchi, K., et al. (2013). Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury. CNS Drugs, 27(12).

    • Significance: Defines the standard mechanism of Edaravone in ischemia.
  • Liu, X., et al. (2020). Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells. PubMed.

    • Significance: Demonstrates the pro-apoptotic/ROS-inducing mechanism of Chamaejasmin in cancer cells.
  • Wang, Y., et al. (2011). Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells through a ROS-mediated mitochondrial pathway. Molecules.[6][2][4][5][7][8][9][10][11][12][13]

    • Significance: Confirms the mitochondrial disruption mechanism of Chamaejasmin.
  • Parrella, E., et al. (2022). The Protective Effect of Edaravone on TDP-43 Plus Oxidative Stress-Induced Neurotoxicity. MDPI.

    • Significance: Validates Edaravone's efficacy in neurodegener

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chamaejasmin
Reactant of Route 2
Chamaejasmin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.